JNK-IN-20
Description
The exact mass of the compound N-(4-chlorophenyl)-2-(2-thienyl)acetamide is 251.0171628 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUOYHNEAWBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNK-IN-20: A Technical Guide to a Novel Thiophene Sulfonamide Inhibitor of c-Jun N-Terminal Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and biological activity of JNK-IN-20, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). This compound, also identified as compound 5 in its seminal publication, belongs to a novel class of (benzoylaminomethyl)thiophene sulfonamide inhibitors. This document details its synthesis, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in the fields of kinase inhibition and drug discovery.
Discovery and Rationale
This compound was developed as part of a focused effort to identify novel, potent, and selective inhibitors of the JNK family of stress-activated protein kinases. The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation, making it a key therapeutic target for a range of pathologies including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2] The discovery process began with the screening of a compound library, which identified a 2-(benzoylaminomethyl)thiophene sulfonamide (compound I) as a promising selective JNK inhibitor.[1][2] Structure-activity relationship (SAR) studies on this initial hit revealed that the benzoylaminomethyl and thiophene sulfonamide moieties were crucial for its inhibitory activity.[1] Further optimization of a related compound by introducing a chlorine atom at the 4-position of the phenyl ring led to the synthesis of this compound (compound 5).
Chemical Structure and Synthesis
This compound is chemically designated as N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide.
Synthesis of this compound:
The synthesis of this compound is achieved through a straightforward acylation reaction. The key starting materials are 4-chloroaniline and 2-thiopheneacetyl chloride. The reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of 2-thiopheneacetyl chloride, leading to the formation of an amide bond and the final product, this compound.
Biological Activity and Quantitative Data
The inhibitory activity of this compound was evaluated against the three JNK isoforms (JNK1, JNK2, and JNK3) using a robust in vitro kinase assay. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against each isoform.
| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |
| This compound | 0.29 | 0.25 | 0.16 |
Experimental Protocols
JNK Kinase Inhibition Assay
The in vitro inhibitory activity of this compound was determined using a radioactive filter binding assay. This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) as substrate
-
[γ-33P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the respective JNK enzyme, GST-c-Jun substrate, and kinase buffer in each well of a 96-well plate.
-
Add varying concentrations of this compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash extensively to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the discovery and evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade and the inhibitory action of this compound.
This compound Discovery Workflow
Caption: Workflow illustrating the discovery process of this compound.
JNK Kinase Assay Workflow
Caption: Step-by-step workflow for the JNK kinase inhibition assay.
References
JNK-IN-8: A Technical Guide to a Covalent JNK Inhibitor
Note: This document provides technical information on the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8. Initial searches for "JNK-IN-20" did not yield a specific molecule, suggesting a possible misnomer. The following information pertains to the well-characterized and potent irreversible inhibitor, JNK-IN-8.
Core Target and Mechanism of Action
JNK-IN-8 is a potent and selective, irreversible inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.[1][2] It effectively targets the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][2]
The primary mechanism of action for JNK-IN-8 is the formation of a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK enzymes.[3] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3. This irreversible binding leads to a conformational change in the activation loop of the kinase, which in turn blocks the binding of substrates and inhibits the kinase's activity.
Quantitative Data
The inhibitory activity of JNK-IN-8 has been quantified through various biochemical and cellular assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Biochemical Activity (IC50) | |
| Target | IC50 (nM) |
| JNK1 | 4.67 |
| JNK2 | 18.7 |
| JNK3 | 0.98 |
| Cellular Activity (EC50) | |
| Assay | Cell Line |
| c-Jun Phosphorylation | HeLa |
| c-Jun Phosphorylation | A375 |
Signaling Pathways
JNK-IN-8 has been shown to modulate several key signaling pathways implicated in cancer and inflammation. Its primary effect is on the JNK signaling cascade, but it also influences other interconnected pathways.
JNK Signaling Pathway
JNK-IN-8 directly inhibits JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. This inhibition blocks the downstream effects of JNK activation, which include the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.
Crosstalk with other Pathways
JNK-IN-8 has also been demonstrated to affect other signaling cascades, including the PI3K/Akt, MAPK, and Wnt pathways, often in a context-dependent manner in cancer cells.
Experimental Protocols
The characterization of JNK-IN-8 involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of JNK-IN-8 on the enzymatic activity of JNK.
-
Reagents:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for the specific JNK isoform)
-
JNK-IN-8 (at various concentrations)
-
[γ-³²P]ATP (for radiometric detection) or anti-phospho-c-Jun antibody (for non-radiometric detection)
-
-
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase assay buffer.
-
Add JNK-IN-8 or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by autoradiography (for radiometric assay) or by Western blot using a phospho-specific antibody for the substrate.
-
Western Blot for c-Jun Phosphorylation
This cell-based assay determines the ability of JNK-IN-8 to inhibit JNK activity within a cellular context.
-
Reagents:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin, UV radiation)
-
JNK-IN-8 (at various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of JNK-IN-8 or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an appropriate activator.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of JNK-IN-8 on cell viability by quantifying ATP levels.
-
Reagents:
-
Cell line of interest
-
Cell culture medium
-
JNK-IN-8 (at various concentrations)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a range of JNK-IN-8 concentrations for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Clonogenic Assay
This assay assesses the long-term effect of JNK-IN-8 on the ability of single cells to form colonies.
-
Reagents:
-
Cell line of interest
-
Cell culture medium
-
JNK-IN-8 (at various concentrations)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with JNK-IN-8 for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Experimental Workflow Visualization
References
JNK-IN-20: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-20, also identified as compound 5 in seminal research, is a member of the (benzoylaminomethyl)thiophene sulfonamide class of inhibitors targeting the c-Jun N-terminal kinases (JNKs). This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, selectivity profile, and the methodologies used for its characterization. The information presented is collated from the foundational study by Rückle et al. (2004) and available chemical database information.
Introduction to JNK and this compound
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] Activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock, the JNK signaling pathway plays a critical role in a wide array of cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3, which share a high degree of homology but can have distinct and sometimes opposing biological functions.[1]
Given their central role in stress and inflammatory responses, JNKs have emerged as attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This compound, chemically known as N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide, was developed as part of a series of potent and selective inhibitors of JNK.
Quantitative Biological Data
The inhibitory activity of this compound (compound 5) was evaluated against JNK1 and a panel of other protein kinases. The following table summarizes the available quantitative data from the primary literature.
| Target Kinase | IC50 (µM) |
| JNK1 | 2.2 |
| PKA | > 100 |
| PKCα | > 100 |
| ZAP-70 | > 100 |
| CSK | > 100 |
| CDK2/A | > 100 |
Table 1: In vitro inhibitory activity of this compound (compound 5) against JNK1 and other protein kinases.
Experimental Protocols
The following methodologies were employed in the characterization of this compound's biological activity.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against JNK1 and other kinases was determined using a radioactive filter binding assay.
-
Enzyme and Substrate: Recombinant human JNK1 was used as the enzyme source. The substrate for the kinase reaction was biotinylated-c-Jun (amino acids 1-79) fused to glutathione S-transferase (GST).
-
Reaction Conditions: The kinase reaction was carried out in a buffer containing 20 mM HEPES (pH 7.6), 20 mM MgCl₂, 20 mM β-glycerophosphate, 20 mM p-nitrophenyl phosphate, 2 mM dithiothreitol (DTT), and 0.2 mM sodium orthovanadate.
-
ATP and Inhibitor: The reaction was initiated by the addition of [γ-³³P]ATP. This compound was tested at various concentrations to determine its inhibitory potency.
-
Detection: Following incubation, the reaction mixture was transferred to a streptavidin-coated filter plate to capture the biotinylated substrate. The amount of incorporated radiolabeled phosphate was quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from dose-response curves.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, which is the primary target of this compound. Environmental stresses and inflammatory cytokines activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in the in vitro kinase inhibition assay used to determine the potency of this compound.
References
JNK-IN-8: A Technical Guide to its Role in Signal Transduction
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation.[1][][3] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the JNK pathway has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] This technical guide provides an in-depth overview of the JNK signaling pathway and the role of JNK-IN-8, a potent and irreversible inhibitor of JNK. While the specific compound "JNK-IN-20" was not identified in the available literature, JNK-IN-8 serves as a well-characterized example of a covalent JNK inhibitor, and its properties are detailed herein.
The JNK Signaling Cascade
The JNK signaling pathway is a multi-tiered kinase cascade that is activated by a variety of extracellular stimuli and cellular stress signals. The canonical pathway involves a three-tiered module of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK.
Activation of JNK:
-
Stimuli: The pathway is initiated by diverse signals, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV irradiation, osmotic shock, heat shock), and growth factors.
-
MAP3K Activation: These stimuli lead to the activation of a variety of MAP3Ks, such as ASK1, TAK1, and MLKs.
-
MAP2K Phosphorylation: The activated MAP3Ks then phosphorylate and activate the dual-specificity kinases MKK4 and MKK7.
-
JNK Phosphorylation: MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues (Thr-Pro-Tyr motif) within its activation loop, leading to its full activation.
Downstream Effects of JNK Activation:
Once activated, JNK translocates to the nucleus or acts on cytoplasmic and mitochondrial targets to phosphorylate a wide array of substrates. These substrates include transcription factors, such as c-Jun, ATF2, and p53, which regulate the expression of genes involved in various cellular responses. JNK also modulates the activity of mitochondrial proteins like the Bcl-2 family members, thereby influencing apoptosis.
JNK-IN-8: A Covalent Inhibitor of JNK
JNK-IN-8 is a potent, selective, and irreversible inhibitor of the JNK family of kinases. Its mechanism of action and inhibitory activity have been well-documented, making it a valuable tool for studying JNK signaling and a lead compound for drug development.
Mechanism of Action
JNK-IN-8 functions as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cys116 in JNK2) located in the ATP-binding pocket of the JNK enzymes. This covalent modification irreversibly inactivates the kinase, preventing it from binding ATP and phosphorylating its downstream substrates.
Quantitative Data for JNK-IN-8
The inhibitory potency and cellular efficacy of JNK-IN-8 have been quantified in various assays.
| Parameter | JNK1 | JNK2 | JNK3 | Cell Line | Reference |
| IC50 (in vitro) | 4.7 nM | 18.7 nM | 1 nM | - | |
| EC50 (c-Jun phosphorylation) | - | - | - | HeLa: 486 nM | |
| EC50 (c-Jun phosphorylation) | - | - | - | A375: 338 nM |
Table 1: Inhibitory Activity of JNK-IN-8. IC50 values represent the concentration of the inhibitor required to reduce the in vitro activity of the purified enzyme by 50%. EC50 values represent the effective concentration of the inhibitor required to reduce the phosphorylation of the JNK substrate c-Jun by 50% in cellular assays.
Experimental Protocols
The study of JNK signaling and the effects of inhibitors like JNK-IN-8 involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JNK.
Protocol:
-
Reagents:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme.
-
GST-c-Jun (a common JNK substrate).
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).
-
JNK-IN-8 or other inhibitors at various concentrations.
-
-
Procedure: a. Pre-incubate the JNK enzyme with the inhibitor (e.g., JNK-IN-8) in the kinase buffer for a specified time (e.g., 30 minutes at room temperature) to allow for covalent bond formation. b. Initiate the kinase reaction by adding the substrate (GST-c-Jun) and ATP. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the proteins by SDS-PAGE. f. Detect the phosphorylated substrate. If using radiolabeled ATP, expose the gel to a phosphor screen. If using unlabeled ATP, perform a Western blot using an antibody specific for phosphorylated c-Jun.
-
Data Analysis:
-
Quantify the band intensity of the phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Assay for JNK Activity (Western Blotting)
This method assesses the ability of an inhibitor to block JNK signaling within a cellular context by measuring the phosphorylation of a downstream target.
Protocol:
-
Cell Culture and Treatment: a. Culture cells (e.g., HeLa or A375) to a suitable confluency. b. Pre-treat the cells with various concentrations of JNK-IN-8 for a specific duration (e.g., 1-2 hours). c. Stimulate the JNK pathway by adding a known activator, such as anisomycin or TNF-α, for a defined time (e.g., 30 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody against phosphorylated c-Jun (or another JNK substrate). f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Re-probe the membrane with an antibody against total c-Jun or a loading control (e.g., actin or GAPDH) to normalize the data.
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total protein.
-
Calculate the ratio of phosphorylated to total protein for each condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the EC50 value.
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by JNK-IN-8.
Experimental Workflow: Cellular Assay for JNK Inhibition
Caption: Workflow for assessing the cellular activity of a JNK inhibitor.
Logical Relationship: Mechanism of JNK-IN-8 Action
Caption: Covalent inhibition of JNK by JNK-IN-8.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-20 and Apoptosis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[1][2] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the JNK pathway is activated in response to various stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and heat shock.[1][] The dysregulation of JNK signaling is implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of JNK-IN-20, a JNK inhibitor, and its role in the regulation of apoptosis.
This compound, also identified as JNK Inhibitor IX and TCS JNK 5a, is a selective inhibitor of JNK isoforms.[4] This document will detail its mechanism of action, summarize available quantitative data, provide comprehensive experimental protocols for its study, and illustrate key signaling pathways and workflows using Graphviz diagrams.
This compound: Mechanism of Action and Specificity
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JNKs. Its inhibitory activity is most potent against JNK2 and JNK3, with significantly less activity towards JNK1 and a panel of other kinases, highlighting its selectivity.
Quantitative Data for this compound (TCS JNK 5a)
| Target | pIC50 | IC50 (nM) | Selectivity Profile | Reference |
| JNK3 | 6.7 | ~20 | Highly selective for JNK2/3 over JNK1 and other kinases. | |
| JNK2 | 6.5 | ~32 | Inactive (pIC50 < 5.0) against a panel of over 30 other kinases including Alk5, c-Fms, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, Tie-2, and VegFr2. | |
| JNK1 | <5.0 | >10,000 | ||
| p38α | <4.8 | >15,800 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
The Role of JNK in Apoptosis Regulation
The JNK signaling pathway is a critical regulator of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways. Its role, however, can be context-dependent, acting as either a pro-apoptotic or anti-apoptotic signal.
Pro-Apoptotic Functions of JNK:
-
Mitochondrial Pathway: Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family. It can inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activate pro-apoptotic proteins such as Bim and Bmf, leading to the release of cytochrome c and subsequent caspase activation.
-
Transcriptional Regulation: JNK can phosphorylate and activate transcription factors such as c-Jun and p53. This leads to the upregulation of pro-apoptotic genes, including Fas ligand (FasL) and Bax.
-
Caspase Activation: JNK signaling can lead to the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3.
Anti-Apoptotic Functions of JNK:
In certain cellular contexts, transient JNK activation has been associated with cell survival pathways.
JNK Signaling Pathway in Apoptosis
Caption: JNK signaling pathway in apoptosis and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of this compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
This compound (dissolved in DMSO)
-
ATP
-
Substrate (e.g., GST-c-Jun)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the JNK enzyme, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Apoptotic Markers
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key apoptotic proteins.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound
-
Apoptosis-inducing agent (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce apoptosis using an appropriate stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cells treated with this compound and an apoptosis inducer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the effects of this compound on apoptosis.
Discussion and Conclusion
This compound (TCS JNK 5a) is a selective inhibitor of JNK2 and JNK3. While the JNK pathway is a well-established regulator of apoptosis, the direct pro-apoptotic effects of this compound may be cell-type and stimulus-dependent. Studies using the related compound JNK inhibitor IX have shown a significant reduction in caspase-3 activity, suggesting an anti-apoptotic effect in some contexts. Conversely, in certain cancer cell lines, JNK inhibitor IX induced only a slight increase in apoptosis, indicating that its primary anti-cancer mechanism might be independent of apoptosis induction.
This technical guide provides a framework for researchers to investigate the nuanced role of this compound in apoptosis. The provided protocols for in vitro kinase assays, western blotting, and flow cytometry will enable a thorough characterization of its effects. The signaling pathway and workflow diagrams offer a visual representation of the complex processes involved. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases where JNK signaling is dysregulated.
References
JNK-IN-8: A Prototypical Covalent Inhibitor
An In-depth Technical Guide to Covalent JNK Inhibitors in Inflammation Research: Featuring JNK-IN-8
Introduction
The c-Jun N-terminal kinases (JNKs), a family of mitogen-activated protein kinases (MAPKs), are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, growth factors, and environmental stressors.[1][2] The JNK signaling pathway is intricately involved in regulating cell proliferation, differentiation, apoptosis, and, notably, inflammation.[3][4] Dysregulation of this pathway is associated with a wide range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a compelling target for therapeutic intervention.[5]
JNK inhibitors block the activity of these kinases, interrupting the signaling cascade that leads to the expression of genes associated with inflammatory responses. Among the various types of inhibitors, covalent inhibitors offer a unique mechanism of action, forming a permanent bond with the target enzyme, which can lead to prolonged and potent inhibition.
This guide focuses on the application of covalent JNK inhibitors in inflammation research, with a specific emphasis on JNK-IN-8 , a well-characterized irreversible inhibitor. While the query specified JNK-IN-20, publicly available data on this specific compound is scarce. JNK-IN-8, however, serves as an excellent and extensively documented exemplar of this class of inhibitors, providing valuable insights into their mechanism and utility.
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).
Mechanism of Action: JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK proteins. This irreversible binding permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates, such as the transcription factor c-Jun. This mode of action provides a durable inhibitory effect that can be highly effective in suppressing inflammatory signaling pathways.
Signaling Pathway Overview
Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade of intracellular signaling events that lead to the activation of the JNK pathway. This typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK itself. Once activated, JNK phosphorylates transcription factors, primarily c-Jun (a component of the AP-1 complex), leading to the expression of pro-inflammatory genes.
Figure 1: JNK Signaling Pathway in Inflammation and Inhibition by JNK-IN-8.
Quantitative Data Summary
The efficacy of JNK-IN-8 has been quantified in various biochemical and cellular assays.
| Assay Type | Target | Inhibitor | IC₅₀ / Effect | Reference |
| Biochemical Kinase Assay | JNK1 | JNK-IN-8 | IC₅₀: 8.9 nM | |
| JNK2 | JNK-IN-8 | IC₅₀: 3.8 nM | ||
| JNK3 | JNK-IN-8 | IC₅₀: 1.7 nM | ||
| Cellular Assay (c-Jun Phosphorylation) | JNK in 293T cells | JNK-IN-8 | IC₅₀: ~100-200 nM | |
| Cellular Assay (Cytokine Production) | TNF-α, IL-1β, IL-6 in LPS-stimulated macrophages | JNK-IN-8 | Significant reduction in cytokine levels | |
| In Vivo Model (LPS-induced ALI) | Lung Injury | JNK-IN-8 | Attenuated MPO activity, lung wet/dry ratio, and improved survival | |
| Inflammatory Infiltration | JNK-IN-8 | Decreased neutrophils and macrophages in BALF |
Application in Inflammation Research: JNK-IN-8 as a Model
JNK-IN-8 is a valuable tool for dissecting the role of JNK signaling in inflammatory processes both in vitro and in vivo.
In Vitro Studies: Macrophage Activation
In vitro experiments have demonstrated that JNK-IN-8 effectively suppresses the production of key pro-inflammatory cytokines in macrophages stimulated with LPS. Treatment with JNK-IN-8 leads to a significant reduction in the secretion of TNF-α, IL-1β, and IL-6. This is achieved through the inhibition of the JNK/NF-κB signaling pathway, highlighting the central role of JNK in mediating the inflammatory response of these immune cells.
In Vivo Studies: Acute Lung Injury (ALI) Model
In a mouse model of LPS-induced acute lung injury, a severe inflammatory condition, JNK-IN-8 demonstrated significant therapeutic effects. Administration of the inhibitor resulted in:
-
Reduced lung edema (measured by lung wet/dry ratio).
-
Decreased inflammatory cell infiltration (neutrophils and macrophages) into the bronchoalveolar lavage fluid (BALF).
-
Lowered levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF.
-
Attenuated oxidative stress.
-
Improved overall survival rate in mice subjected to a lethal dose of LPS.
These findings underscore the potential of covalent JNK inhibition as a strategy for mitigating severe inflammatory responses in vivo.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving JNK inhibitors.
Protocol 1: In Vitro JNK Kinase Activity Assay
This protocol is for measuring the direct inhibitory effect of a compound on JNK activity.
Objective: To determine the IC₅₀ of JNK-IN-8 against a specific JNK isoform.
Materials:
-
Recombinant human JNK protein
-
JNK substrate (e.g., recombinant c-Jun or ATF2)
-
Kinase assay buffer
-
ATP (with ³²P-ATP for radioactive detection or unlabeled for antibody-based detection)
-
JNK-IN-8 (or other inhibitors) at various concentrations
-
Phospho-c-Jun or Phospho-ATF2 specific antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, kinase buffer, and the specific JNK substrate in a microcentrifuge tube or 96-well plate.
-
Add varying concentrations of JNK-IN-8 to the reaction mixtures and incubate for a predetermined time (e.g., 30 minutes at 30°C) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify band intensity and calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Assay for Cytokine Production in Macrophages
Objective: To evaluate the effect of JNK-IN-8 on LPS-induced pro-inflammatory cytokine production in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
JNK-IN-8
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of JNK-IN-8 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of JNK-IN-8 on cytokine production.
Figure 2: Workflow for an in vivo study of JNK-IN-8 in an LPS-induced ALI mouse model.
Conclusion
Covalent JNK inhibitors, exemplified by JNK-IN-8, are powerful chemical probes for investigating the role of the JNK signaling pathway in inflammation. Their irreversible mechanism of action provides sustained and potent inhibition, making them suitable for both in vitro and in vivo studies. The data clearly demonstrate that inhibition of JNK can significantly ameliorate inflammatory responses by reducing cytokine production, limiting immune cell infiltration, and protecting against tissue damage in preclinical models. For researchers and drug development professionals, these compounds not only serve as critical tools for elucidating the complex biology of inflammation but also represent a promising foundation for the development of novel anti-inflammatory therapeutics.
References
JNK-IN-20 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-20, and its effects on cancer cell lines. Due to the limited availability of public data specifically for this compound, this guide leverages extensive data from its close structural analog, JNK-IN-8, to provide insights into its mechanism of action, efficacy, and relevant experimental protocols. JNK-IN-8 is also an irreversible inhibitor of all three JNK isoforms and is widely used in preclinical cancer research.[1][2][3]
Introduction to JNK Signaling in Cancer
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[4][5] The JNK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in a multitude of pathologies, including cancer.
The role of JNK signaling in cancer is complex and context-dependent. While sustained JNK activation is often associated with apoptosis and tumor suppression, transient activation can promote cell survival, proliferation, and metastasis. This dual functionality makes JNK an attractive, albeit challenging, therapeutic target.
This compound and its Analog JNK-IN-8
This compound is a potent and selective covalent inhibitor of JNK. Due to the structural similarities and shared irreversible mechanism of action with the well-characterized inhibitor JNK-IN-8, the data presented in this guide for JNK-IN-8 is expected to be highly representative of the activity of this compound. JNK-IN-8 irreversibly binds to a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to sustained inhibition of their kinase activity.
Quantitative Data on JNK-IN-8 in Cancer Cell Lines
The following tables summarize the inhibitory activity of JNK-IN-8 across various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | 4.7 | Biochemical Assay | |
| JNK2 | 18.7 | Biochemical Assay | |
| JNK3 | 1.0 | Biochemical Assay |
Table 2: Cellular Activity of JNK-IN-8 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Assay Type | Reference |
| HeLa | Cervical Cancer | 486 | c-Jun Phosphorylation | |
| A375 | Melanoma | 338 | c-Jun Phosphorylation |
Table 3: Effect of JNK-IN-8 on Cell Viability in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Effect | Assay Type | Reference |
| MDA-MB-231 | Concentration-dependent decrease in cell viability | CellTiter-Glo | |
| HCC1806 | Concentration-dependent decrease in cell viability | CellTiter-Glo | |
| TNBC Patient-Derived Organoids | Concentration-dependent decrease in cell viability | CellTiter-Glo 3D |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress stimuli that activate MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, to elicit cellular responses.
Caption: A simplified diagram of the JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of a JNK inhibitor like this compound in cancer cell lines involves a series of in vitro assays to determine its biochemical potency, cellular activity, and effects on cell viability and apoptosis.
Caption: A generalized workflow for the in vitro evaluation of JNK inhibitors in cancer research.
Logical Relationship: JNK Inhibition and Apoptosis
Inhibition of the JNK pathway by this compound can lead to cancer cell apoptosis, particularly in cells where JNK signaling promotes survival. By blocking the phosphorylation of downstream targets, this compound can disrupt pro-survival signals and sensitize cells to apoptotic stimuli.
Caption: Logical flow from JNK inhibition by this compound to the induction of apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies evaluating the effect of JNK-IN-8 on the viability of triple-negative breast cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well opaque-walled plates
-
This compound/JNK-IN-8
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot for Phospho-JNK and Phospho-c-Jun
This protocol is a generalized procedure based on common practices for analyzing the JNK pathway.
Materials:
-
Cancer cell lines
-
This compound/JNK-IN-8
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound for a specified time and concentration.
-
Stimulate the JNK pathway if necessary (e.g., with 25 µg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
In Vitro JNK Kinase Assay
This protocol outlines a method to directly measure the enzymatic activity of JNK and its inhibition by this compound.
Materials:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., recombinant c-Jun or ATF2)
-
This compound/JNK-IN-8
-
Kinase assay buffer
-
ATP (can be radiolabeled [γ-³²P]ATP or unlabeled)
-
Method for detecting substrate phosphorylation (e.g., phospho-specific antibody for western blot/ELISA, or scintillation counting for radiolabeled ATP)
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the recombinant JNK enzyme, JNK substrate, and kinase assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction, for example, by adding SDS-PAGE loading buffer for western blot analysis or an appropriate stop solution for other detection methods.
-
Detection of Phosphorylation:
-
Western Blot/ELISA: Analyze the phosphorylation of the substrate using a phospho-specific antibody.
-
Radiolabeling: If using [γ-³²P]ATP, separate the substrate from the reaction mixture (e.g., by SDS-PAGE and transfer to a membrane) and quantify the incorporated radioactivity.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of JNK activity inhibition against the inhibitor concentration.
Conclusion
This compound, represented here by its close analog JNK-IN-8, is a potent and selective tool for probing the function of JNK signaling in cancer. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the JNK pathway in various cancer contexts. Further studies are warranted to establish a comprehensive profile of this compound across a wider range of cancer cell lines and in in vivo models.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
JNK-IN-8 as a Chemical Probe for JNK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1][2][3] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by a diverse array of stimuli, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic stress. The JNK signaling pathway is a well-established therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The study of JNK signaling and the development of JNK-targeted therapies rely on the availability of potent and selective chemical probes. This technical guide provides a comprehensive overview of JNK-IN-8, a highly potent and selective covalent inhibitor of JNKs. While the initial inquiry mentioned JNK-IN-20, the vast majority of scientific literature and characterization data points to JNK-IN-8 as the preeminent chemical probe in this class. Therefore, this guide will focus on JNK-IN-8, also known as JNK Inhibitor XVI.
The JNK Signaling Pathway: A Core Stress Response Cascade
The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by a variety of stress signals that activate upstream MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNKs on conserved threonine and tyrosine residues within their activation loop, leading to their activation. Activated JNKs subsequently phosphorylate a host of downstream substrates, including the transcription factor c-Jun, which modulates gene expression to orchestrate the cellular response to stress.
Caption: The JNK signaling pathway and the inhibitory action of JNK-IN-8.
JNK-IN-8: A Potent and Selective Covalent Inhibitor
JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2] Its discovery stemmed from a broad-based kinase selectivity profiling of a library of acrylamide-based kinase inhibitors.[4]
Chemical Properties of JNK-IN-8
| Property | Value |
| Chemical Name | 3-[[4-(Dimethylamino)-1-oxo-2-buten-1-yl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide |
| Molecular Formula | C29H29N7O2 |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 1410880-22-6 |
Mechanism of Action
JNK-IN-8 functions as a covalent inhibitor by forming an irreversible bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes. This covalent modification is achieved through a Michael addition reaction between the acrylamide "warhead" of JNK-IN-8 and the thiol group of the cysteine residue. This irreversible binding locks the kinase in an inactive conformation, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Quantitative Data
The potency and selectivity of JNK-IN-8 have been extensively characterized through various biochemical and cellular assays.
Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms
| Target | IC50 (nM) | Reference(s) |
| JNK1 | 4.67 | |
| JNK2 | 18.7 | |
| JNK3 | 0.98 |
Table 2: Cellular Potency of JNK-IN-8
| Cell Line | EC50 (nM) for c-Jun Phosphorylation Inhibition | Reference(s) |
| HeLa | 486 | |
| A375 | 338 |
Table 3: Selectivity Profile of JNK-IN-8
| Kinase Panel | Selectivity Highlights | Known Off-Targets (with significant inhibition) | Reference(s) |
| KinomeScan (400+ kinases) | Highly selective for JNK isoforms. | MNK2, Fms | |
| KiNativ (cellular profiling in A375 cells) | JNKs identified as the most potent and common targets. | IRAK1, PIK3C3, PIP5K3, PIP4K2C (for the related compound JNK-IN-7, with JNK-IN-8 showing improved selectivity) |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of JNK-IN-8.
In Vitro JNK Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of JNK-IN-8.
1. Reagents and Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun peptide)
-
ATP (Adenosine triphosphate)
-
JNK-IN-8 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP for radiometric assay)
-
Microplate reader (luminescence or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of JNK-IN-8 in DMSO and then in kinase assay buffer.
-
In a microplate, add the JNK enzyme and the JNK substrate to each well.
-
Add the diluted JNK-IN-8 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production (and thus kinase activity).
-
Plot the percentage of kinase inhibition against the logarithm of the JNK-IN-8 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for in vitro JNK kinase inhibition assay.
Cellular Assay for Inhibition of c-Jun Phosphorylation (Western Blot)
This protocol outlines a method to assess the ability of JNK-IN-8 to inhibit JNK signaling in a cellular context.
1. Reagents and Materials:
-
Cultured cells (e.g., HeLa or A375)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin or UV radiation)
-
JNK-IN-8 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of JNK-IN-8 or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a defined period (e.g., 30 minutes with anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun and calculate the EC50 value.
References
Methodological & Application
Application Notes and Protocols for JNK-IN-8: A Potent Covalent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of JNK signaling has been associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has made JNKs attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the in vitro assessment of JNK-IN-8, a potent and selective irreversible inhibitor of JNK isoforms.[3][4] It is important to note that the compound "JNK-IN-20" specified in the topic is not readily found in the scientific literature. It is presumed to be a typographical error, and this document will focus on the well-characterized JNK inhibitor, JNK-IN-8 . JNK-IN-8 functions by covalently targeting a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.
Data Presentation
Biochemical Potency of JNK-IN-8
The inhibitory activity of JNK-IN-8 against the three JNK isoforms was determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against all three JNK isoforms.
| Target | IC50 (nM) | Assay Type |
| JNK1 | 4.7 | Biochemical |
| JNK2 | 18.7 | Biochemical |
| JNK3 | 1.0 | Biochemical |
Cellular Activity of JNK-IN-8
The cellular efficacy of JNK-IN-8 was assessed by measuring the inhibition of c-Jun phosphorylation, a direct downstream substrate of JNK. The half-maximal effective concentration (EC50) values were determined in different cell lines.
| Cell Line | EC50 (nM) | Assay |
| HeLa | 486 | c-Jun Phosphorylation |
| A375 | 338 | c-Jun Phosphorylation |
Kinase Selectivity Profile
JNK-IN-8 exhibits exceptional selectivity for JNK kinases. Profiling against a large panel of kinases has demonstrated minimal off-target activity, making it a suitable tool for specifically interrogating JNK-dependent biological processes. JNK-IN-8 shows over 10-fold selectivity against other kinases like MNK2 and Fms, with no significant inhibition of c-Kit, Met, and PDGFRβ in the A375 cell line.
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Stress signals activate a MAP3K, which in turn phosphorylates and activates a MAP2K (MKK4 or MKK7). The activated MAP2K then dually phosphorylates JNK on specific threonine and tyrosine residues, leading to its activation. Activated JNK can then phosphorylate various downstream substrates, including the transcription factor c-Jun, to regulate gene expression and elicit a cellular response.
A simplified diagram of the JNK signaling pathway and the inhibitory action of JNK-IN-8.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a general workflow for determining the in vitro potency of a kinase inhibitor like JNK-IN-8.
A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
In Vitro Biochemical Kinase Assay for JNK-IN-8 Potency (IC50 Determination)
This protocol describes a general method to determine the IC50 value of JNK-IN-8 against a specific JNK isoform. This is a representative protocol and may require optimization based on the specific recombinant kinase, substrate, and detection method used.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase substrate (e.g., GST-c-Jun (1-79))
-
JNK-IN-8
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or anti-phospho-c-Jun antibody for ELISA/Western blot)
-
DMSO (Dimethyl sulfoxide)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or absorbance
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of JNK-IN-8 in 100% DMSO.
-
Perform serial dilutions of the JNK-IN-8 stock solution in kinase reaction buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
Add the serially diluted JNK-IN-8 or vehicle control (DMSO) to the wells of a microplate.
-
Add the recombinant JNK enzyme to each well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the covalent binding of JNK-IN-8 to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific JNK isoform.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the chosen detection method.
-
Add the detection reagent to each well. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Subtract the background signal (wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each JNK-IN-8 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the JNK-IN-8 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay for Inhibition of c-Jun Phosphorylation
This protocol outlines a method to assess the cellular activity of JNK-IN-8 by measuring the inhibition of endogenous c-Jun phosphorylation.
Materials:
-
Cell line (e.g., HeLa or A375)
-
JNK-IN-8
-
JNK pathway activator (e.g., anisomycin, UV radiation, or TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of JNK-IN-8 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
JNK Pathway Stimulation:
-
Stimulate the JNK pathway by treating the cells with an activator for a predetermined time (e.g., 30 minutes with anisomycin). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each JNK-IN-8 concentration relative to the stimulated vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the JNK-IN-8 concentration and fitting to a dose-response curve.
-
-
Cell Viability Assay (Optional but Recommended):
-
In a parallel experiment, treat cells with the same concentrations of JNK-IN-8 to assess its effect on cell viability and rule out cytotoxicity-related effects on protein phosphorylation. Perform a cell viability assay according to the manufacturer's protocol.
-
References
Application Notes and Protocols for the Cell-Based Use of JNK-IN-8, a Covalent JNK Inhibitor
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in a wide array of cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the JNK pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3]
JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3. This mode of action provides high potency and prolonged target engagement. These application notes provide an overview of the JNK signaling pathway and detailed protocols for utilizing JNK-IN-8 in common cell-based assays to probe JNK function.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by stress signals that activate MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within the T-P-Y motif of its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, ATF2, and Elk1, or act on cytoplasmic and mitochondrial substrates to mediate cellular responses.
Data Presentation: Potency of JNK-IN-8 and Related Compounds
The following table summarizes the inhibitory potency of JNK-IN-8 and related compounds from the same chemical series. It is important to note that biochemical IC50 values, which measure the inhibition of the purified enzyme, are often more potent than cellular IC50 values, which reflect the compound's ability to cross the cell membrane and engage its target in the complex intracellular environment.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| JNK-IN-8 | JNK1 | Biochemical | 4.7 | N/A |
| JNK2 | Biochemical | 18.7 | N/A | |
| JNK3 | Biochemical | 1.0 | N/A | |
| JNK-IN-11 | JNK | Cellular (c-Jun Phosphorylation) | 100-300 |
Note: Specific cellular IC50 values for JNK-IN-8 were not detailed in the reviewed literature, but related compounds in the same series show cellular potency in the hundreds of nanomolar range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Cellular Assay for JNK Activity: Inhibition of c-Jun Phosphorylation
This protocol describes a method to assess the cellular potency of JNK-IN-8 by measuring the inhibition of phosphorylation of its direct downstream substrate, c-Jun, at Serine 73.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
JNK-IN-8 (resuspended in DMSO)
-
JNK activator (e.g., Anisomycin, Sorbitol, UV-C light source)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of JNK-IN-8 in complete culture medium. A typical starting range for a covalent inhibitor like JNK-IN-8 might be 10 nM to 10 µM. Aspirate the medium from the cells and add the medium containing the desired concentrations of JNK-IN-8. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours to allow for cell penetration and covalent target engagement.
-
JNK Activation: Stimulate the JNK pathway by adding a known activator. For example, treat cells with 10 µg/mL anisomycin for 30 minutes or expose them to 100 J/m² of UV-C radiation followed by a 30-minute recovery incubation.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-c-Jun (Ser73) primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total c-Jun, total JNK, and a loading control to ensure equal protein loading and to assess the specificity of the inhibition.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal. Plot the normalized signal against the logarithm of the JNK-IN-8 concentration and fit a dose-response curve to determine the cellular IC50 value.
Cell Viability/Proliferation Assay
This protocol assesses the effect of JNK inhibition by JNK-IN-8 on cell viability or proliferation, which is a common downstream functional consequence of modulating the JNK pathway, particularly in cancer cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
JNK-IN-8 (resuspended in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of JNK-IN-8 in complete culture medium. Add the desired final concentrations of the inhibitor to the wells. Include a DMSO vehicle control and a "no cells" control for background subtraction.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected onset of the biological effect (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT/resazurin).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal ("no cells" control) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the JNK-IN-8 concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Concluding Remarks
JNK-IN-8 is a valuable tool for investigating the cellular functions of JNK. The protocols provided herein offer robust methods for characterizing its activity and downstream effects in a cellular context. Due to the covalent nature of JNK-IN-8, researchers should consider the duration of pre-incubation to ensure adequate target engagement. As with any kinase inhibitor, it is crucial to confirm target engagement and assess downstream pathway modulation to confidently attribute observed phenotypic effects to the inhibition of JNK.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK-IN-20 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of JNK-IN-20, a c-Jun N-terminal kinase (JNK) inhibitor, in preclinical mouse models. Due to the limited availability of specific in vivo data for this compound, this document offers a detailed, representative protocol adapted from established methodologies for other potent JNK inhibitors. The provided information is intended to serve as a robust starting point for researchers investigating the therapeutic potential of JNK inhibition in various disease contexts, including cancer, inflammation, and neurodegenerative disorders.
Introduction to JNK Signaling and this compound
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[3][4] Dysregulation of the JNK pathway has been implicated in the pathogenesis of a wide array of diseases, such as cancer, inflammatory disorders, and neurodegenerative conditions.
This compound is a potent inhibitor of JNK, designed for research in inflammation and oncology. By inhibiting JNK activity, this compound allows for the elucidation of the pathway's role in disease progression and the evaluation of its therapeutic potential in vivo.
JNK Signaling Pathway
The JNK signaling cascade is typically activated by environmental stresses and inflammatory cytokines. This activation involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Upon activation, JNKs phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, leading to changes in gene expression and cellular responses.
Quantitative Data from In Vivo Mouse Models with JNK Inhibitors
The following tables summarize quantitative data from studies using various JNK inhibitors in mouse models. This information can be used as a reference for designing experiments with this compound.
Table 1: JNK Inhibitors in Inflammatory Disease Models
| JNK Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| SP600125 | Collagen-Induced Arthritis | Not specified | Modest decrease in paw swelling and inflammation; significant inhibition of radiographic damage. | |
| JNK1 deficiency | Collagen-Induced Arthritis & K/BxN Serum Transfer | N/A (Genetic model) | Protection from arthritis development. | |
| JNK2 deficiency | Collagen-Induced Arthritis & K/BxN Serum Transfer | N/A (Genetic model) | Exacerbated disease. | |
| D-JNKI1 | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | JNK1 deficiency renders mice more resistant to EAE. |
Table 2: JNK Inhibitors in Cancer Models
| JNK Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| SP600125 | DEN-induced Hepatocellular Carcinoma | Not specified | Reduced HCC development. | |
| JNK1/JNK2 deficiency | DEN-induced Hepatocellular Carcinoma | N/A (Genetic model) | Increased hepatocyte death and compensatory proliferation, leading to more HCCs. | |
| SP600125 | Bladder Cancer (Luci⁺ MB49 xenograft) | Not specified | Enhanced efficacy of anti-PD-1 treatment. | |
| CC-401 | Colorectal Cancer Xenograft | Not specified | Sensitized CRC cells to chemotherapy in vivo. |
Table 3: JNK Inhibitors in Neurodegenerative and Other Disease Models
| JNK Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| JNK2/JNK3 deficiency | MPTP Model of Parkinson's Disease | N/A (Genetic model) | Required for MPTP-induced c-Jun activation and dopaminergic cell death. | |
| D-JNKI1 | Stroke (transient MCAo) | 0.1 mg/kg, IV, 3h post-MCAo | Significantly reduced lesion size at 48h. | |
| JNK-IN-8 | Light-exposed Abca4−/−Rdh8−/− (Stargardt disease/AMD model) | 4 mg/kg, IP, daily | Ameliorated photoreceptor degeneration and apoptosis. | |
| D-JNKi | Laser-induced Choroidal Neovascularization (AMD model) | 1 μL of 2 mM, intravitreal injection | Prevented choroidal neovascularization. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on the use of other JNK inhibitors in mice and should be optimized for this compound and the specific mouse model being used.
Preparation of this compound for In Vivo Administration
The formulation of this compound will depend on its solubility and the intended route of administration. A common approach for similar small molecule inhibitors is as follows:
-
Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Vehicle Preparation: Prepare a vehicle solution appropriate for the administration route. For intraperitoneal (IP) or intravenous (IV) injection, a common vehicle is a mixture of saline, and a solubilizing agent like Tween 80 or Cremophor EL. A typical vehicle composition could be 5-10% DMSO, 10-20% Tween 80, and 70-85% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure a homogenous suspension or solution. The final concentration of DMSO should be kept low to minimize toxicity.
Administration of this compound to Mice
The dosage and frequency of administration will need to be determined empirically for this compound in the chosen disease model. Based on data from other JNK inhibitors, a starting dose range of 10-50 mg/kg administered once or twice daily via IP injection is a reasonable starting point.
-
Animal Handling: Acclimatize mice to the experimental conditions and handle them appropriately to minimize stress.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the body weight of each mouse.
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the calculated volume into the peritoneal cavity using a sterile syringe and needle.
-
Intravenous (IV) Injection: For IV administration, inject slowly into the tail vein. This route may require a different formulation to ensure solubility and prevent embolism.
-
Oral Gavage (PO): If this compound has good oral bioavailability, it can be administered via oral gavage. The formulation may need to be adjusted for this route.
-
-
Control Group: Administer the vehicle solution to a control group of mice to account for any effects of the vehicle itself.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a mouse model of disease.
References
JNK-IN-20: Application Notes and Protocols for a Covalent JNK Inhibitor
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of JNK signaling has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It functions by forming a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes. This irreversible binding provides a prolonged and robust suppression of JNK signaling, making it a valuable tool for studying JNK-dependent biological processes and a potential starting point for therapeutic development.
Physicochemical Properties and Solubility
Proper handling and solubilization of JNK inhibitors are critical for accurate and reproducible experimental results. The following table summarizes the solubility of JNK-IN-8 in common laboratory solvents.
| Solvent | Solubility | Concentration (approx.) |
| DMSO | Soluble | ≥ 100 mg/mL (≥ 197 mM) |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Preparation of Stock Solutions:
For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.08 mg of JNK-IN-8 (MW: 507.59 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the aqueous assay buffer or cell culture medium immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Biological Activity and Selectivity
JNK-IN-8 exhibits potent inhibitory activity against all three JNK isoforms. The following table summarizes its in vitro inhibitory and cellular activities.
| Target | IC₅₀ (nM) | Assay Type | Cell Line | EC₅₀ (nM) | Cellular Assay |
| JNK1 | 4.7 | Biochemical Assay | HeLa | 486 | c-Jun Phosphorylation Assay |
| JNK2 | 18.7 | Biochemical Assay | A375 | 338 | c-Jun Phosphorylation Assay |
| JNK3 | 1.0 | Biochemical Assay | - | - | - |
Experimental Protocols
Synthesis of JNK-IN-8
The synthesis of JNK-IN-8 is a multi-step process that involves the sequential assembly of the core scaffold followed by the introduction of the reactive acrylamide "warhead". The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Zhang et al., Chemistry & Biology, 2012, 19(1), 140-154.
General Synthetic Scheme:
-
Amidation: Reaction of 3-nitrobenzoyl chloride with 4-amino-3-methylaniline to form an amide intermediate.
-
Nitro Reduction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the resulting aniline with a suitable pyrimidine derivative (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine).
-
Acryloylation: Acylation of the aniline with 4-(dimethylamino)but-2-enoyl chloride to yield the final product, JNK-IN-8.
In Vitro Biochemical Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of a JNK inhibitor against recombinant JNK enzymes.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate peptide (e.g., biotinylated-c-Jun peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
JNK-IN-8 stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of JNK-IN-8 in kinase assay buffer.
-
In a 384-well plate, add the JNK enzyme and the JNK inhibitor solution.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the JNK substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of a JNK inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.
Materials:
-
HeLa or A375 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JNK-IN-8 stock solution (10 mM in DMSO)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of JNK-IN-8 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control. Calculate the EC₅₀ value.
Visualizations
JNK Signaling Pathway and Inhibition
Caption: JNK signaling pathway and the point of inhibition by a covalent JNK inhibitor.
Experimental Workflow for Cellular Activity
Caption: A typical experimental workflow for evaluating the cellular activity of this compound.
Covalent Kinase Inhibitor Drug Discovery
Caption: Logical workflow for the discovery and development of covalent kinase inhibitors.
Application Notes and Protocols for Western Blot Analysis of JNK Inhibition by JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway is involved in a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5]
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It acts by covalently binding to a conserved cysteine residue near the ATP-binding site of the JNKs. This specific mechanism of action makes JNK-IN-8 a valuable tool for studying the physiological and pathological roles of the JNK signaling cascade. A primary method for assessing the efficacy of JNK inhibitors is through Western blot analysis, which allows for the detection and quantification of the phosphorylation status of JNK and its downstream targets, most notably c-Jun.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). These MKKs then dually phosphorylate JNK on threonine and tyrosine residues within a conserved T-P-Y motif, leading to its activation. Activated JNK translocates to the nucleus where it phosphorylates and activates several transcription factors, with c-Jun being a primary target. The phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses. JNK-IN-8 inhibits this final step by preventing JNK from phosphorylating its substrates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: Application and Protocols for Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to stress stimuli, playing critical roles in inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. JNK-IN-8 is a potent and selective irreversible inhibitor of the JNK family of kinases. It forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to sustained inhibition of their kinase activity. This application note provides detailed protocols for the use of JNK-IN-8 in immunoprecipitation (IP) kinase assays, a powerful technique to study the activity of endogenous JNK and the efficacy of its inhibitors.
Mechanism of Action
JNK-IN-8 is an acrylamide-containing small molecule that acts as an irreversible inhibitor. The electrophilic acrylamide "warhead" forms a covalent adduct with the thiol group of a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding pocket.[1][2] This covalent modification permanently inactivates the enzyme, preventing the binding of ATP and the subsequent phosphorylation of JNK substrates, such as c-Jun.[3][4]
Quantitative Data
The inhibitory potency and selectivity of JNK-IN-8 have been characterized in various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms
| Target | IC50 (nM) | Assay Type |
| JNK1 | 4.67 | Biochemical Assay[3] |
| JNK2 | 18.7 | Biochemical Assay |
| JNK3 | 0.98 | Biochemical Assay |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | EC50 (nM) for c-Jun Phosphorylation Inhibition |
| HeLa | 486 |
| A375 | 338 |
Table 3: Selectivity Profile of JNK-IN-8
| Kinase | Binding/Inhibition | Notes |
| JNK1/2/3 | Potent Inhibition | Primary targets |
| Other Kinases | Minimal Inhibition | Exhibited high selectivity in a panel of over 400 kinases |
JNK Signaling Pathway
The JNK signaling cascade is a tiered kinase pathway activated by various stress signals. Upstream MAPKKKs (e.g., MEKK1, ASK1) phosphorylate and activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs then phosphorylate a range of cytoplasmic and nuclear substrates, including the transcription factor c-Jun, to orchestrate a cellular response.
Experimental Protocols
The following is a detailed protocol for an immunoprecipitation (IP) kinase assay to measure the activity of endogenous JNK in the presence of JNK-IN-8.
Materials and Reagents
-
Cell Culture: Adherent cells of interest (e.g., HeLa, A375)
-
Stimulus: Anisomycin, UV radiation, or other appropriate JNK activator
-
Inhibitor: JNK-IN-8 (dissolved in DMSO)
-
Lysis Buffer: 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF)
-
Antibodies:
-
Anti-JNK antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2
-
ATP Solution: 10 mM ATP in dH2O
-
Substrate: GST-c-Jun (1-79) fusion protein
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors
-
Sample Buffer: 4X Laemmli sample buffer
-
Detection:
-
Phospho-c-Jun (Ser63) specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Stimulation: a. Plate cells and grow to 80-90% confluency. b. If required, stimulate cells with a known JNK activator (e.g., treat with 25 µg/mL anisomycin for 30 minutes or expose to UV radiation and allow to recover for 30-60 minutes). Include an unstimulated control.
2. JNK-IN-8 Treatment: a. Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM). b. Treat the cells with the desired concentration of JNK-IN-8 (e.g., 0.1 - 5 µM) or vehicle (DMSO) for 1-3 hours prior to cell lysis. The incubation time should be optimized for the specific cell line and experimental conditions.
3. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold Lysis Buffer to the plate (e.g., 0.5 mL per 10 cm plate). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 10 minutes, vortexing briefly every few minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration.
4. Immunoprecipitation of JNK: a. To 200-500 µg of cell lysate, add 1-2 µg of anti-JNK antibody. b. Incubate with gentle rocking for 2 hours to overnight at 4°C. c. Add 20-30 µL of a 50% slurry of Protein A/G beads. d. Incubate with gentle rocking for 1-3 hours at 4°C. e. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. f. Carefully aspirate the supernatant. g. Wash the beads three times with 500 µL of ice-cold Lysis Buffer and twice with 500 µL of 1X Kinase Assay Buffer.
5. In Vitro Kinase Assay: a. After the final wash, aspirate the supernatant completely. b. Resuspend the beads in 40 µL of 1X Kinase Assay Buffer supplemented with 1 µg of GST-c-Jun substrate. c. To initiate the kinase reaction, add 10 µL of 100 µM ATP (final concentration 20 µM). d. Incubate the reaction at 30°C for 30 minutes with occasional agitation. e. Terminate the reaction by adding 20 µL of 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
6. SDS-PAGE and Western Blot: a. Centrifuge the samples to pellet the beads. b. Load the supernatant onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
7. Detection of Phospho-c-Jun: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for Phospho-c-Jun (Ser63) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Add chemiluminescent substrate and visualize the signal using a digital imager or film. g. To confirm equal loading of the substrate, the membrane can be stripped and re-probed with an antibody against GST or total c-Jun.
Conclusion
JNK-IN-8 is a valuable tool for investigating the role of JNK signaling in various biological processes. Its high potency and selectivity, combined with its irreversible mechanism of action, make it a robust probe for cellular studies. The provided protocol for an immunoprecipitation kinase assay offers a reliable method for assessing the activity of endogenous JNK and the efficacy of JNK-IN-8 in a physiologically relevant context. Due to the covalent nature of JNK-IN-8, careful consideration of incubation times and concentrations is recommended to achieve optimal and specific inhibition of JNK activity.
References
Application Notes and Protocols for High-Throughput Screening of JNK Inhibitors Featuring JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in signal transduction pathways that respond to a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is implicated in numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses.[1][] Dysregulation of the JNK pathway has been linked to a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[3][4]
High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel modulators of kinase activity. This document provides detailed application notes and protocols for the use of a potent JNK inhibitor, exemplified by JNK-IN-8, in HTS assays. JNK-IN-8 is an irreversible inhibitor of JNK1, JNK2, and JNK3, forming a covalent bond with a conserved cysteine residue. These guidelines are designed to assist researchers in the development and execution of robust biochemical and cell-based assays for the discovery of new JNK inhibitors.
JNK Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. This leads to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, ATF2, and ELK1, thereby modulating gene expression and cellular responses.
JNK Signaling Cascade and Point of Inhibition.
Quantitative Data for JNK-IN-8
The following table summarizes the reported biochemical potency of JNK-IN-8 against the three JNK isoforms. This data is crucial for designing experiments and interpreting screening results.
| Kinase Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | |
| JNK2 | 18.7 | |
| JNK3 | 0.98 |
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel JNK inhibitors involves several stages, from initial library screening to hit validation and characterization.
General workflow for HTS-based discovery of JNK inhibitors.
Experimental Protocols
Below are detailed protocols for biochemical and cell-based assays suitable for high-throughput screening of JNK inhibitors.
Protocol 1: Biochemical TR-FRET Assay for JNK1 Activity
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS.
Materials:
-
Recombinant human JNK1 (activated)
-
Biotinylated ATF2 peptide substrate
-
Europium-labeled anti-phospho-ATF2 (pThr71) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (e.g., JNK-IN-8 as a positive control) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare the assay plate by dispensing 50 nL of test compounds or DMSO (negative control) into the wells of a 384-well plate.
-
Prepare a 2X enzyme solution by diluting JNK1 to the desired concentration (e.g., 2 nM) in Assay Buffer.
-
Prepare a 2X substrate/ATP/detection mixture in Assay Buffer containing biotinylated ATF2 peptide (e.g., 400 nM) and ATP (at the Kₘ for JNK1, typically around 10-50 µM).
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Add 5 µL of the 2X substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a stop/detection solution containing EDTA (to stop the reaction), Eu-labeled anti-phospho-ATF2 antibody, and SA-APC in a suitable buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound.
Protocol 2: Cell-Based Assay for c-Jun Phosphorylation
This protocol outlines a cell-based assay to measure the inhibition of JNK-mediated phosphorylation of its substrate c-Jun in a cellular context.
Materials:
-
HeLa or A375 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anisomycin (or another JNK pathway activator like TNF-α)
-
Test compounds (e.g., JNK-IN-8 as a positive control) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
96- or 384-well imaging plates
Procedure:
-
Seed cells into a 96- or 384-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of test compounds or DMSO for 1-2 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 10 µg/mL anisomycin) and incubate for 30-60 minutes.
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody (anti-phospho-c-Jun) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of phospho-c-Jun and normalize it to the cell number (DAPI count) to determine the inhibitory effect of the compounds.
Data Analysis and Interpretation
For both biochemical and cell-based assays, dose-response curves should be generated for active compounds to determine their IC₅₀ (for biochemical assays) or EC₅₀ (for cell-based assays) values. The Z'-factor should be calculated for each assay plate to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive (e.g., JNK-IN-8) and negative (DMSO) controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for establishing robust high-throughput screening assays to identify and characterize novel inhibitors of the JNK signaling pathway. The use of a well-characterized potent inhibitor like JNK-IN-8 as a reference compound is essential for assay validation and data interpretation. Successful implementation of these HTS strategies will facilitate the discovery of new chemical probes and potential therapeutic candidates targeting JNK-mediated diseases.
References
JNK Inhibitor (JNK-IN-20): Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in a variety of cellular processes, including stress responses, apoptosis, inflammation, and neuronal functions.[1][][3] The JNK signaling pathway is particularly significant in the central nervous system (CNS), where it is involved in both physiological processes like brain development and synaptic plasticity, as well as pathological conditions such as neurodegenerative diseases.[4][5] Of the three main JNK isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain, making it a prime therapeutic target for neurological disorders.
Mechanism of Action: The JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase pathway. It is activated by various extracellular stimuli, including stress signals and inflammatory cytokines. This leads to the activation of MAP kinase kinase kinases (MAP3Ks or MKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors such as c-Jun, a component of the AP-1 complex, leading to the regulation of gene expression involved in apoptosis and inflammation. In the cytoplasm, JNK can also phosphorylate various substrates to regulate cellular functions. JNK inhibitors like SP600125 act by competing with ATP for the binding site on JNK, thereby preventing its kinase activity.
Quantitative Data
The following table summarizes key quantitative data for the representative JNK inhibitor SP600125. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions when using any JNK inhibitor.
| Parameter | Value | JNK Isoform | Reference |
| IC50 | 40 nM | JNK1 | |
| 40 nM | JNK2 | ||
| 90 nM | JNK3 | ||
| Selectivity | >300-fold vs. ERK1 & p38-2 | N/A |
Application Notes
Neuroprotection Studies
JNK signaling is a key mediator of neuronal apoptosis in various neurodegenerative models. Inhibition of JNK has been shown to be neuroprotective in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.
-
In Vitro Models: this compound can be used to protect primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) from various insults, such as oxidative stress (H₂O₂), excitotoxicity (glutamate), or neurotoxins (MPP+, 6-OHDA).
-
In Vivo Models: In animal models of neurodegeneration, the ability of this compound to cross the blood-brain barrier is crucial. While many early JNK inhibitors had poor CNS penetration, newer compounds have been developed with improved pharmacokinetic properties. It is essential to verify the CNS penetration of the specific inhibitor being used.
Neuroinflammation Studies
The JNK pathway is involved in the production of pro-inflammatory cytokines in microglia, the resident immune cells of the brain. By inhibiting JNK, this compound can be used to study the role of neuroinflammation in disease pathogenesis.
-
Cell Culture: Treat primary microglia or microglial cell lines (e.g., BV-2) with lipopolysaccharide (LPS) to induce an inflammatory response. Co-treatment with this compound can be used to assess its effect on cytokine production (e.g., TNF-α, IL-1β) and microglial activation.
Axonal Growth and Regeneration Studies
The role of JNK in axonal dynamics is complex. While chronic activation can be detrimental, some studies suggest a role for JNK in axonal growth and regeneration. JNK inhibitors can be valuable tools to dissect these context-dependent functions.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer’s Disease and Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: Application Notes and Protocols for Studying Cytokine Production
A Potent, Irreversible Inhibitor of JNK for Investigating Inflammatory Signaling
Note: The compound "JNK-IN-20" requested in the topic could not be found in publicly available scientific literature. Therefore, these application notes and protocols have been created using JNK-IN-8 , a well-characterized, potent, and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK), as a representative tool for studying cytokine production.
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in cellular responses to stress stimuli, including inflammatory cytokines.[1] The JNK signaling pathway is a critical regulator of the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Dysregulation of the JNK pathway is associated with a wide range of inflammatory and autoimmune diseases. JNK-IN-8 is a powerful research tool for elucidating the precise role of JNK signaling in cytokine biology and for exploring the therapeutic potential of JNK inhibition.
JNK-IN-8 is an irreversible inhibitor that covalently binds to a conserved cysteine residue near the ATP-binding pocket of JNK1, JNK2, and JNK3.[1] This covalent modification leads to potent and sustained inhibition of JNK activity, making it an ideal probe for studying JNK-dependent cellular processes.
Mechanism of Action: JNK Signaling in Cytokine Production
The JNK signaling cascade is a multi-tiered pathway that is activated by a variety of extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[1] Activation of the JNK pathway leads to the phosphorylation and activation of several downstream transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex. Activated AP-1 then translocates to the nucleus and binds to the promoter regions of target genes, including those encoding for pro-inflammatory cytokines, thereby initiating their transcription and subsequent production.
Quantitative Data Summary
The following table summarizes the key quantitative data for JNK-IN-8.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (JNK1) | 4.67 nM | In vitro kinase assay | [2][3] |
| IC50 (JNK2) | 18.7 nM | In vitro kinase assay | |
| IC50 (JNK3) | 0.98 nM | In vitro kinase assay | |
| EC50 (c-Jun phosphorylation) | 338 nM | A375 cells | |
| EC50 (c-Jun phosphorylation) | 486 nM | HeLa cells |
Experimental Protocols
Here are detailed protocols for using JNK-IN-8 to study its effects on cytokine production in cultured cells.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes how to assess the inhibitory effect of JNK-IN-8 on the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
JNK-IN-8 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding:
-
For cytokine measurement by ELISA, seed macrophages in a 96-well plate at a density of 2 x 105 cells/well.
-
For protein analysis by Western blot, seed cells in a 6-well plate at a density of 1 x 106 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
JNK-IN-8 Pre-treatment:
-
Prepare serial dilutions of JNK-IN-8 in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest JNK-IN-8 concentration.
-
Remove the old medium from the cells and add the medium containing JNK-IN-8 or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium. A final concentration of 1 µg/mL is commonly used to induce a robust inflammatory response.
-
Add the LPS solution to the wells (except for the unstimulated control wells).
-
Incubate the plates for the desired time period. For cytokine secretion, 6-24 hours is typical. For signaling pathway analysis (Western blot), shorter time points (15-60 minutes) are recommended.
-
-
Sample Collection:
-
Supernatant for ELISA: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until analysis.
-
Cell Lysates for Western Blot: For the 6-well plates, aspirate the medium and wash the cells once with ice-cold PBS. Proceed immediately to cell lysis as described in Protocol 2.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
This protocol describes how to detect the inhibition of JNK signaling by JNK-IN-8 by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cell lysates from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies against total JNK, total c-Jun, and β-actin.
-
Data Interpretation
A dose-dependent decrease in the levels of secreted TNF-α, IL-6, and IL-1β in the presence of JNK-IN-8 would indicate that JNK signaling is involved in the production of these cytokines in your experimental model. This should be corroborated by a decrease in the phosphorylation of c-Jun at Ser63 in the Western blot analysis, confirming that JNK-IN-8 is effectively inhibiting the JNK pathway.
Selectivity
JNK-IN-8 has been shown to be highly selective for JNK kinases. In a broad panel of over 200 kinases, JNK-IN-8 was found to only target JNKs, demonstrating its utility as a specific pharmacological probe.
Conclusion
JNK-IN-8 is a valuable tool for researchers in immunology, inflammation, and drug discovery. Its high potency and selectivity make it an excellent choice for dissecting the role of the JNK signaling pathway in cytokine production and for validating JNK as a therapeutic target in inflammatory diseases. The protocols provided here offer a starting point for utilizing JNK-IN-8 to investigate the intricate mechanisms of inflammatory signaling.
References
Troubleshooting & Optimization
JNK-IN-20 not inhibiting JNK activity
Welcome to the technical support center for JNK-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). It belongs to a class of compounds known as (benzoylaminomethyl)thiophene sulfonamides. Its primary mechanism of action is the inhibition of JNK kinase activity, which prevents the phosphorylation of its downstream substrates, such as c-Jun.
Q2: What are the recommended storage conditions and stability of this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles. The compound is stable at room temperature for a few days, which is sufficient for shipping purposes.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cellular experiments, it is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: I am not observing any inhibition of JNK activity with this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to the lack of observed activity. These are addressed in detail in the troubleshooting guide below and may include issues with compound solubility or stability, insufficient cellular uptake, inappropriate assay conditions, or the specific cellular context of your experiment.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against the three JNK isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective JNK isoform by 50%.
| Kinase Isoform | IC50 (nM) |
| JNK1 | 130 |
| JNK2 | 200 |
| JNK3 | 140 |
Data extracted from: Rückle T, et al. J Med Chem. 2004 Dec 30;47(27):6921-34.
Troubleshooting Guide: this compound Not Inhibiting JNK Activity
This guide addresses common issues encountered when this compound fails to inhibit JNK activity in experimental settings.
Issue 1: No or weak inhibition of c-Jun phosphorylation in Western Blot.
-
Possible Cause A: Poor Compound Solubility or Precipitation.
-
Solution: Ensure that this compound is fully dissolved in DMSO before diluting it in your aqueous assay buffer or cell culture medium. Visually inspect the final solution for any precipitates. It is recommended to prepare fresh dilutions for each experiment.
-
-
Possible Cause B: Compound Instability.
-
Solution: Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot the stock solution upon initial preparation. Prepare working dilutions immediately before use.
-
-
Possible Cause C: Insufficient Cellular Uptake.
-
Solution: Increase the incubation time with this compound to allow for better cell penetration. Optimize the inhibitor concentration; a dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause D: High Basal JNK Activity or Strong Stimulus.
-
Solution: If the basal JNK activity in your cell line is very high or the stimulus used is too potent, the concentration of this compound may not be sufficient to achieve significant inhibition. Consider reducing the concentration of the stimulus or using a higher concentration of the inhibitor.
-
-
Possible Cause E: Technical Issues with Western Blot.
-
Solution: Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins. Use fresh lysis buffer containing phosphatase and protease inhibitors. Block the membrane with a suitable agent like BSA to reduce background. Use a validated phospho-specific c-Jun antibody.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause A: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell density, passage number, and growth conditions between experiments. Variations in these parameters can affect cellular signaling pathways.
-
-
Possible Cause B: Inconsistent Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound and stimuli for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Possible Cause C: Pipetting Errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and other reagents.
-
Experimental Protocols
1. Protocol for In Vitro JNK Kinase Assay
This protocol is designed to assess the direct inhibitory effect of this compound on JNK kinase activity.
-
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme and the this compound dilutions.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of GST-c-Jun substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based method as per the manufacturer's instructions (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
2. Protocol for Western Blot Analysis of c-Jun Phosphorylation
This protocol allows for the evaluation of this compound's ability to inhibit JNK signaling in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
JNK stimulus (e.g., Anisomycin, UV-C irradiation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a JNK activator for the appropriate time (e.g., 20-30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total c-Jun, total JNK, and a loading control.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating this compound activity in cells.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Technical Support Center: Optimizing JNK Inhibitor Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of JNK inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new JNK inhibitor?
A1: For a novel JNK inhibitor with unknown potency, a good starting point is to perform a dose-response curve spanning a wide concentration range, typically from low nanomolar (nM) to high micromolar (µM). A common starting range is 1 nM to 100 µM. If the inhibitor's IC50 (the concentration required to inhibit 50% of the target's activity) is known from biochemical assays, you can center your initial cell-based experiments around this value, testing concentrations from 10-fold below to 100-fold above the biochemical IC50.
Q2: How do I determine the optimal concentration of a JNK inhibitor for my specific cell line and experiment?
A2: The optimal concentration is context-dependent and should be determined empirically for each cell line and experimental endpoint. Key steps include:
-
Dose-Response Curve: Perform a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range that is non-toxic to your cells.
-
Target Engagement Assay: Measure the inhibition of JNK activity by assessing the phosphorylation of its direct downstream substrate, c-Jun. A western blot for phospho-c-Jun (Ser63/73) is a standard method. The optimal concentration should effectively inhibit c-Jun phosphorylation without causing significant cell death.
-
Functional Assay: Evaluate the effect of the inhibitor on a relevant biological outcome in your experimental model, such as apoptosis, cytokine production, or gene expression.
Q3: How long should I pre-incubate my cells with the JNK inhibitor before applying a stimulus?
A3: Pre-incubation time allows the inhibitor to enter the cells and bind to its target. For most cell-permeable small molecule inhibitors, a pre-incubation period of 1 to 2 hours is sufficient. However, for irreversible inhibitors, a longer pre-incubation might be necessary to ensure covalent bond formation. It is advisable to perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the minimal pre-incubation time required for maximal target inhibition in your system.
Q4: What are the common off-target effects of JNK inhibitors and how can I control for them?
A4: Many kinase inhibitors can have off-target effects, especially at higher concentrations. For example, the widely used JNK inhibitor SP600125 has been shown to inhibit other kinases.[1] To control for off-target effects:
-
Use the lowest effective concentration that inhibits JNK signaling.
-
Utilize a structurally unrelated JNK inhibitor to confirm that the observed phenotype is due to JNK inhibition.
-
Employ genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of JNK, to validate the pharmacological findings.[2][3]
-
Perform kinase profiling assays to assess the selectivity of your inhibitor.
Q5: Why am I not seeing an effect with my JNK inhibitor?
A5: Several factors could contribute to a lack of effect:
-
Inhibitor Concentration: The concentration may be too low to effectively inhibit JNK in your specific cell line.
-
JNK Pathway Activation: The JNK pathway may not be significantly activated in your experimental model. Ensure you have a positive control that robustly activates the JNK pathway (e.g., anisomycin, UV radiation).
-
Inhibitor Stability: The inhibitor may be unstable in your culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Type: The role of JNK can be highly cell-type and context-specific.[1][4]
Troubleshooting Guides
Issue 1: High Cell Toxicity or Death
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response cell viability assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration. |
| Off-target effects. | Test a structurally different JNK inhibitor. Use a lower concentration in combination with a sensitizing agent if applicable. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below a toxic threshold (typically <0.1%). Run a vehicle control. |
| Prolonged incubation time. | Reduce the duration of inhibitor treatment. |
Issue 2: Inconsistent or No Inhibition of JNK Activity
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment and measure p-c-Jun levels by Western blot to determine the EC50 for JNK inhibition in your cells. |
| Insufficient JNK pathway activation. | Use a potent JNK activator (e.g., anisomycin, UV-C) as a positive control to confirm that the pathway can be stimulated and inhibited. |
| Poor inhibitor stability or solubility. | Prepare fresh stock solutions. Ensure the inhibitor is fully dissolved in the solvent before diluting in culture media. |
| Incorrect timing of inhibitor addition and stimulus. | Optimize the pre-incubation time with the inhibitor before adding the stimulus. |
| Cell line is resistant to the inhibitor. | Consider using a different JNK inhibitor or a genetic approach (siRNA/CRISPR) to target JNK. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 and effective concentrations for commonly used JNK inhibitors. Note that these values are cell-type and assay-dependent and should be used as a starting point for your own optimization.
Table 1: Biochemical IC50 Values of Common JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1 | |
| SP600125 | 40 | 40 | 90 | |
| JNK-IN-7 | 1.5 | 2 | 0.7 |
Table 2: Effective Concentrations of JNK Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference |
| JNK-IN-8 | HeLa | c-Jun Phosphorylation (EC50) | 486 nM | |
| JNK-IN-8 | A375 | c-Jun Phosphorylation (EC50) | 338 nM | |
| JNK-IN-8 | MDA-MB-231 | c-Jun Phosphorylation | 1 - 5 µM | |
| SP600125 | Jurkat T cells | c-Jun Phosphorylation (IC50) | 5 - 10 µM | |
| SP600125 | 293T cells | JunB Phosphorylation | 50 µM | |
| SP600125 | Leukemia Cell Lines | Cell Viability | 10 - 40 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a JNK Inhibitor using Western Blot
This protocol describes how to determine the effective concentration of a JNK inhibitor by measuring the phosphorylation of its downstream target, c-Jun.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the JNK inhibitor in DMSO. On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of the JNK inhibitor or vehicle control (DMSO) for 1-2 hours.
-
JNK Activation: Stimulate the JNK pathway by adding a known activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes) or by exposing the cells to UV-C radiation. Include an unstimulated control.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control. Plot the normalized signal against the inhibitor concentration to determine the EC50.
Protocol 2: Cell Viability Assay to Assess JNK Inhibitor Toxicity
This protocol uses the MTT assay to determine the cytotoxic effects of a JNK inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the JNK inhibitor (e.g., from 1 nM to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition.
Caption: Experimental workflow for optimizing JNK inhibitor concentration.
Caption: Troubleshooting decision tree for JNK inhibitor experiments.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). As specific public information on "JNK-IN-20" is unavailable, this guide focuses on the well-characterized inhibitor JNK-IN-8 to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its primary mechanism of action?
JNK-IN-8 is a selective, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] It functions by covalently binding to a conserved cysteine residue (Cys154 in JNK1) within the ATP-binding pocket of the JNK enzymes.[3] This covalent modification leads to a conformational change that blocks substrate binding and irreversibly inhibits JNK activity.[2]
Q2: What are the reported potencies of JNK-IN-8 for the JNK isoforms?
JNK-IN-8 exhibits nanomolar potency against the JNK isoforms. The reported IC50 values are:
-
JNK1: 4.7 nM
-
JNK2: 18.7 nM
-
JNK3: 1 nM
Q3: Is JNK-IN-8 a completely selective inhibitor?
While JNK-IN-8 is considered highly selective for JNK kinases, some studies have reported potential off-target activities. It is crucial to consider these possibilities when interpreting experimental results.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotypes Not Consistent with JNK Inhibition
Possible Cause 1: Off-Target Kinase Inhibition.
While highly selective, JNK-IN-8 has been reported to have some off-target activity at higher concentrations.
-
Recommendation: Titrate JNK-IN-8 to the lowest effective concentration that inhibits c-Jun phosphorylation (a direct downstream target of JNK) without inducing the unexpected phenotype.
-
Validation: Perform a kinome-wide selectivity screen to identify potential off-target interactions in your experimental system. One such method is the KinomeScan™ methodology.
| Potential Off-Target Kinases | Reported IC50/Binding Values |
| MNK2 | ~200-500 nM |
| FMS | ~200-500 nM |
| KIT (V559D) | 92 nM |
| KIT (V559D, T670I) | 56 nM |
Possible Cause 2: JNK-Independent Effects.
Some effects of JNK-IN-8 may be independent of its JNK inhibitory activity. For example, in triple-negative breast cancer cells, JNK-IN-8 was found to induce lysosome biogenesis and autophagy by activating TFEB/TFE3 via mTOR inhibition, independently of JNK.
-
Recommendation: To confirm if the observed effect is JNK-dependent, use a structurally different JNK inhibitor as a control. Additionally, JNK1/2 knockout or knockdown cell lines can be used to see if the phenotype persists in the absence of the primary target.
Issue 2: Inconsistent Inhibition of c-Jun Phosphorylation
Possible Cause 1: Suboptimal Concentration or Incubation Time.
The effective concentration (EC50) for inhibiting c-Jun phosphorylation in cells is higher than the biochemical IC50 and can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of JNK-IN-8 in your specific cell line. The reported EC50 for c-Jun phosphorylation inhibition is 486 nM in HeLa cells and 338 nM in A375 cells.
-
Protocol: See the detailed "Western Blot for c-Jun Phosphorylation" protocol below.
Possible Cause 2: Reversibility in Experimental Washout Steps.
As a covalent inhibitor, the binding of JNK-IN-8 should be largely irreversible. However, incomplete inhibition or rapid protein turnover could lead to a reappearance of phosphorylated c-Jun.
-
Recommendation: Ensure sufficient incubation time for complete covalent modification. For washout experiments, confirm the lack of reversal of c-Jun phosphorylation inhibition after removing the compound.
Experimental Protocols
Kinase Selectivity Profiling (KinomeScan™)
This method is used to determine the binding affinity of a test compound against a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure (General):
-
A proprietary panel of human kinases is used.
-
JNK-IN-8 is incubated at a specific concentration (e.g., 10 µM for initial screening) with the kinase panel.
-
The binding events are measured, and the results are typically reported as a percentage of the control.
-
Follow-up dose-response curves are generated for any identified hits to determine the dissociation constant (Kd).
-
Western Blot for c-Jun Phosphorylation
This protocol is used to assess the cellular potency of JNK-IN-8 by measuring the inhibition of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A375) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of JNK-IN-8 for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for a predetermined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., Ser63 or Ser73).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of the JNK signaling cascade and the inhibitory action of JNK-IN-8.
References
JNK-IN-20 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNK-IN-20, a c-Jun N-terminal kinase (JNK) inhibitor. While specific stability data for this compound is limited, this guide offers recommendations based on the handling of structurally similar JNK inhibitors.
Quick Reference: Storage & Stability
For optimal performance and longevity of this compound, please adhere to the following storage recommendations, which are based on common practices for similar JNK inhibitors.
| Form | Storage Temperature | Expected Stability | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. Desiccation is recommended. |
| 4°C | Up to 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Note: The stability of this compound in solution is dependent on the solvent used and storage conditions. It is always recommended to prepare fresh solutions for critical experiments or to validate the activity of stored solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). For many JNK inhibitors, concentrations of 10 mM to 50 mM in DMSO are achievable. To prepare a 10 mM stock solution of this compound (Molecular Weight: 251.73 g/mol ), you would dissolve 2.52 mg of the compound in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.
Q2: Can I store my this compound stock solution at -20°C?
A2: For short-term storage (up to one month), -20°C is generally acceptable. However, for long-term storage, -80°C is strongly recommended to minimize degradation.[1][2] Always aliquot the stock solution into smaller, single-use volumes to avoid the detrimental effects of repeated freeze-thaw cycles.[1][2]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, allow the vial to equilibrate to room temperature and then gently warm it to 37°C for 10-15 minutes, followed by vortexing to ensure the compound is fully redissolved.
Q4: Is this compound soluble in aqueous buffers?
A4: this compound, like many small molecule kinase inhibitors, is expected to have low solubility in aqueous solutions. For cell-based assays, it is common practice to dilute the DMSO stock solution directly into the cell culture medium to the final desired concentration immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: How should I handle the solid form of this compound?
A5: The solid powder should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of the powder. For long-term storage, it is advisable to store the powder in a desiccator at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate final concentration. | 1. Use a fresh vial of this compound or a freshly prepared stock solution. 2. Always aliquot stock solutions. Discard aliquots after a single use. 3. Verify dilution calculations and ensure complete dissolution of the stock solution before further dilution. |
| Low or no inhibitory activity | 1. Inactive compound due to degradation. 2. Insufficient final concentration in the assay. 3. Compound precipitation out of solution. | 1. Test a new, properly stored stock solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the final DMSO concentration is compatible with your experimental system and that the compound remains in solution. Pre-warming the final medium may help. |
| Cell toxicity observed | 1. High final concentration of DMSO. 2. High concentration of this compound. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.1%). 2. Determine the cytotoxic concentration of this compound for your specific cell line using a viability assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 251.73 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 2.52 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be necessary. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: General Protocol for JNK Inhibition in a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature. b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Perform downstream analysis, such as Western blotting for phosphorylated c-Jun, to assess JNK inhibition.
Visualizing Key Processes
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: JNK-IN-20 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of JNK-IN-20, a c-Jun N-terminal kinase (JNK) inhibitor. Given that this compound is a covalent inhibitor and likely shares properties with other kinase inhibitors with low aqueous solubility, this guide incorporates strategies applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, apoptosis, and cell proliferation.[1][2][3][4] this compound is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue on the JNK protein, leading to irreversible inhibition. This can result in a prolonged duration of action that may outlast the pharmacokinetic profile of the compound itself.[1]
Q2: What are the main challenges in achieving good in vivo efficacy with this compound?
A2: Like many kinase inhibitors, this compound's efficacy in vivo can be hampered by several factors:
-
Poor Solubility: Many kinase inhibitors have low aqueous solubility, which can lead to poor absorption and low bioavailability when administered orally.
-
Suboptimal Formulation: An inadequate delivery vehicle can result in the compound precipitating upon administration, preventing it from reaching its target.
-
Pharmacokinetics (PK): Rapid metabolism or clearance can lead to insufficient drug exposure at the target site.
-
Off-Target Effects: Covalent inhibitors, if not highly selective, can react with other proteins, leading to toxicity or unexpected biological effects.
Q3: What are some recommended starting points for formulation and administration route?
A3: For initial in vivo studies with poorly soluble compounds like this compound, a common approach is to use a vehicle containing a mixture of solvents to maintain solubility. A frequently used formulation for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline. The route of administration will depend on the experimental goals. Intraperitoneal (i.p.) or intravenous (i.v.) injections are often used in early-stage research to bypass potential absorption issues associated with oral administration.
Troubleshooting Guide for Low In Vivo Efficacy
This guide addresses common issues encountered when this compound fails to produce the expected results in animal models.
Issue 1: Lack of Observed Phenotype or Target Engagement
Possible Cause 1: Poor Bioavailability Due to Formulation
-
Troubleshooting Steps:
-
Check for Precipitation: After preparing the formulation, visually inspect it for any cloudiness or precipitate. Also, observe the solution after dilution in an aqueous buffer to simulate physiological conditions.
-
Optimize the Vehicle: If precipitation is observed, consider adjusting the ratios of the co-solvents. For example, increasing the percentage of PEG300 or Tween 80 may improve solubility.
-
Alternative Formulations: Explore other formulation strategies such as preparing a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or using solubilizing agents like cyclodextrins.
-
-
Experimental Workflow for Formulation Optimization:
Caption: Workflow for troubleshooting formulation and delivery issues.
Possible Cause 2: Inadequate Dose or Dosing Frequency
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the minimum effective dose.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of this compound in plasma and the target tissue over time. This will help determine if the compound is reaching the target at sufficient concentrations and for an adequate duration.
-
Pharmacodynamic (PD) Biomarkers: Measure the inhibition of JNK signaling in the target tissue. A common PD marker for JNK activity is the phosphorylation of its substrate, c-Jun. A lack of c-Jun phosphorylation inhibition indicates a problem with drug exposure or target engagement.
-
Issue 2: Observed Toxicity or Off-Target Effects
Possible Cause: Non-specific Covalent Binding or Off-Target Kinase Inhibition
-
Troubleshooting Steps:
-
Lower the Dose: Toxicity may be dose-dependent. Determine if a lower dose can maintain on-target efficacy while reducing toxic effects.
-
Selectivity Profiling: Use in vitro kinase panels to assess the selectivity of this compound against a broad range of kinases. This can help identify potential off-targets that may be responsible for the observed toxicity.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype (either desired efficacy or toxicity) is due to JNK inhibition, use a different, structurally unrelated JNK inhibitor as a control.
-
-
Logical Diagram for Differentiating On-Target vs. Off-Target Effects:
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
Data Presentation
Due to the limited availability of public in vivo data specifically for this compound, the following tables provide example data from studies with other JNK inhibitors to serve as a reference for experimental design and expected outcomes.
Table 1: Example In Vivo Dosing of JNK Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dose | Route of Administration | Reference |
| SP600125 | Parkinson's Disease Model | 30 mg/kg | i.p. | Wang et al., 2004 |
| CC-401 | Colon Cancer Xenograft | 50 mg/kg | Oral gavage | P.A. Kool et al., 2011 |
| AS602801 | Pancreatic Cancer Xenograft | Not Specified | Not Specified |
Table 2: Example Pharmacokinetic Parameters of a JNK Inhibitor (IQ-1) in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 25.66 ± 7.11 | - |
| Tmax (h) | 2.0 | - |
| AUC (ng*h/mL) | 103.2 ± 25.8 | 185.3 ± 45.6 |
| Absolute Bioavailability | < 1.5% | - |
| Data adapted from a study on the JNK inhibitor IQ-1, demonstrating the challenges of oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol provides a general method for formulating a poorly soluble inhibitor for in vivo use. Note: This is a starting point and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.
-
Prepare Vehicle Mixture: In a sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Prepare Dosing Solution: Add the DMSO stock solution to the PEG300 and mix well until clear. Then, add the Tween 80 and mix. Finally, add the saline and mix thoroughly.
-
Example Calculation for a 2 mg/mL working solution: To make 1 mL of a 2 mg/mL solution using a 40 mg/mL DMSO stock in a 5/30/5/60 vehicle:
-
Take 50 µL of the 40 mg/mL DMSO stock.
-
Add 300 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 600 µL of saline and mix.
-
-
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired volume (e.g., 100 µL for a 20g mouse).
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
This protocol describes how to measure the inhibition of c-Jun phosphorylation in tumor or tissue samples.
Materials:
-
Tissue samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH).
-
Quantify the band intensities. A decrease in the ratio of phospho-c-Jun to total c-Jun in the this compound treated group compared to the vehicle control indicates successful target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
References
Minimizing JNK-IN-20 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity associated with the use of JNK-IN-20 and other JNK inhibitors in cell culture.
Disclaimer: Information regarding "this compound" is not widely available in the public domain. The guidance provided here is based on best practices for working with other well-characterized JNK inhibitors, such as JNK-IN-8 and SP600125. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNK inhibitors like this compound?
A1: JNK inhibitors block the activity of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases.[1] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated by stress stimuli like cytokines, UV radiation, and heat shock.[1] By inhibiting JNK, these compounds prevent the phosphorylation of downstream targets, most notably the transcription factor c-Jun, thereby modulating cellular processes such as inflammation, apoptosis, and cell proliferation.[2] Some JNK inhibitors, like JNK-IN-8, are irreversible and form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzyme.[3][4]
Q2: What are the common causes of this compound toxicity in cell culture?
A2: Toxicity from JNK inhibitors in cell culture can arise from several factors:
-
On-target toxicity: Prolonged or high-level inhibition of the JNK pathway, which is involved in cell survival and apoptosis, can lead to programmed cell death. The role of JNK in cell fate is context-dependent, and its inhibition can either protect from or induce apoptosis.
-
Off-target effects: Kinase inhibitors can bind to and inhibit other kinases besides their intended target, leading to unintended and potentially toxic cellular responses.
-
Compound solubility and stability: Poor solubility of the inhibitor in cell culture media can lead to the formation of precipitates, which can be toxic to cells. Instability of the compound in the culture environment can result in the formation of toxic degradation products.
-
Solvent toxicity: High concentrations of solvents like DMSO, used to dissolve the inhibitor, can be cytotoxic.
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use a structurally different JNK inhibitor: If a different JNK inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the observed toxicity is on-target, it may be possible to "rescue" the cells by overexpressing a downstream effector of the JNK pathway.
-
RNAi/CRISPR knockdown: Silencing the expression of JNK using siRNA or CRISPR should mimic the on-target effects of the inhibitor.
-
Kinome profiling: A kinome-wide selectivity screen can identify other kinases that are inhibited by your compound, providing insight into potential off-target effects.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cell line sensitivity | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for JNK inhibition and the LC50 for cytotoxicity. 2. Test the inhibitor in a different cell line known to be less sensitive to JNK inhibition. | 1. Identification of a narrow therapeutic window. 2. Confirmation of cell-line-specific sensitivity. |
| Off-target effects | 1. Use a more selective JNK inhibitor if available. 2. Perform a Western blot for key signaling nodes of other MAPK pathways (e.g., phospho-p38, phospho-ERK) to check for off-target inhibition. | 1. Reduced cytotoxicity with a more selective compound. 2. Identification of unintended pathway inhibition. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 2. Prepare a fresh stock solution and ensure complete dissolution before adding to the media. 3. Consider using a lower concentration of the inhibitor. | 1. Clear culture medium. 2. Reduced non-specific toxicity. |
| Solvent toxicity | 1. Include a vehicle control (media with the same concentration of DMSO or other solvent) in your experiment. 2. Ensure the final solvent concentration is kept to a minimum (typically <0.1% for DMSO). | 1. No significant toxicity in the vehicle control group. 2. Minimized solvent-induced cell death. |
Issue 2: Inconsistent or non-reproducible results with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor instability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Check the manufacturer's recommendations for storage and handling. | 1. More consistent and reliable inhibitor activity. |
| Variability in cell culture conditions | 1. Standardize cell passage number, seeding density, and confluency at the time of treatment. 2. Use the same batch of media and supplements for all related experiments. | 1. Reduced variability between experiments. |
| Incorrect assessment of JNK inhibition | 1. Confirm target engagement by performing a Western blot for phospho-c-Jun, a direct downstream target of JNK. 2. Include a positive control for JNK activation (e.g., anisomycin or UV treatment) to ensure the pathway is active in your cell system. | 1. Confirmation that this compound is effectively inhibiting its target. 2. Validation of the experimental model. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several common JNK inhibitors. Note that these values can vary depending on the assay conditions and cell type.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-7 | 1.5 | 2 | 0.7 | |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | |
| SP600125 | 40 | 40 | 90 | |
| Compound 12 | 99 | - | 148 | |
| Compound 14 | 21 | 66 | 15 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the cytotoxic concentration range of this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the LC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis (LDH and Caspase-3 Assays)
This allows for the differentiation between the two major forms of cell death induced by this compound.
-
Lactate Dehydrogenase (LDH) Assay (for Necrosis):
-
Treat cells with the desired concentrations of this compound as determined from the viability assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture that measures the activity of LDH released into the medium.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
-
-
Caspase-3 Activity Assay (for Apoptosis):
-
Treat cells with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, lyse the cells to release their intracellular contents.
-
Perform the caspase-3 activity assay according to the manufacturer's protocol. This assay uses a substrate that is cleaved by active caspase-3, producing a colorimetric or fluorometric signal.
-
Measure the signal using a plate reader.
-
Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Visualizations
Caption: The JNK signaling pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting high cytotoxicity of JNK inhibitors.
Caption: Experimental workflow to distinguish between apoptosis and necrosis.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Inhibitor XVI, JNK-IN-8 [sigmaaldrich.com]
JNK-IN-20 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using JNK-IN-20, a potent c-Jun N-terminal kinase (JNK) inhibitor. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the (benzoylaminomethyl)thiophene sulfonamide class of compounds and is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It is identified as compound 5 in the foundational study by Rückle et al. (2004).[1] While the exact mechanism for this compound is not specified in the available literature, related compounds in this class, such as JNK-IN-8, act as irreversible, covalent inhibitors. These inhibitors typically form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzyme, leading to its inactivation.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound and other JNK inhibitors are valuable tools for investigating the role of the JNK signaling pathway in various cellular processes and diseases. The JNK pathway is implicated in apoptosis, inflammation, cell proliferation, and differentiation.[2][4] Therefore, this compound can be used in studies related to cancer, neurodegenerative diseases, inflammatory disorders, and metabolic diseases like diabetes.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound, like other thiophene-containing compounds, should be stored in a cool, dark place, ideally under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. It is recommended to prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are appropriate positive and negative controls when using this compound?
A4:
-
Positive Controls:
-
JNK Pathway Activators: To confirm that the JNK pathway is active in your experimental system, you can treat cells with known JNK activators such as Anisomycin, UV radiation, or cytokines like TNF-α.
-
Another well-characterized JNK inhibitor: Using a different JNK inhibitor, such as SP600125 or JNK-IN-8, can help validate that the observed effects are due to JNK inhibition.
-
-
Negative Controls:
-
Vehicle Control: Treat a set of cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Inactive Structural Analog: If available, using a structurally similar but biologically inactive analog of this compound can demonstrate the specificity of the active compound.
-
Quantitative Data
While specific quantitative data for this compound from its primary publication by Rückle et al. (2004) is not publicly available in the immediate search results, the following table provides data for the structurally related and well-characterized irreversible inhibitor, JNK-IN-8, as a representative example.
Table 1: Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) | Assay Type |
| JNK1 | 4.7 | Biochemical |
| JNK2 | 18.7 | Biochemical |
| JNK3 | 0.98 | Biochemical |
Data sourced from Zhang T, et al. (2012). Discovery of potent and selective covalent inhibitors of JNK.
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | EC50 (nM) | Assay |
| HeLa | 486 | c-Jun Phosphorylation |
| A375 | 338 | c-Jun Phosphorylation |
Data sourced from Zhang T, et al. (2012). Discovery of potent and selective covalent inhibitors of JNK.
Experimental Protocols & Troubleshooting
Core Protocol: Western Blot Analysis of JNK Pathway Inhibition
This protocol describes how to assess the efficacy of this compound by measuring the phosphorylation of a key downstream target, c-Jun.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal JNK activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Background on Western Blot | Insufficient blocking or washing; antibody concentration too high. | Increase blocking time and the number/duration of wash steps. Optimize primary and secondary antibody concentrations. |
| No or Weak Phospho-c-Jun Signal | Ineffective stimulation; inhibitor concentration too high; protein degradation. | Confirm the activity of your JNK activator. Perform a dose-response and time-course experiment for this compound. Always use fresh lysis buffer with inhibitors and keep samples on ice. |
| Inconsistent Results | Compound degradation; variability in cell treatment. | Prepare fresh stock solutions of this compound. Ensure consistent cell density, treatment times, and reagent concentrations across experiments. |
| Off-Target Effects | Covalent inhibitors can react with other proteins containing reactive cysteines. | Perform a cellular thermal shift assay (CETSA) or proteomics-based approaches to identify potential off-targets. Compare the phenotype with other selective JNK inhibitors. |
Visualizations
JNK Signaling Pathway and Inhibition
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for JNK Inhibition Assay
Caption: A typical experimental workflow for assessing JNK inhibition.
Troubleshooting Logic for Weak Western Blot Signal
Caption: A logical approach to troubleshooting a weak phospho-c-Jun signal.
References
- 1. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to JNK-IN-20 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the covalent JNK inhibitor, JNK-IN-20, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It belongs to a class of irreversible inhibitors that form a covalent bond with a non-catalytic cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) located in the ATP-binding pocket of the kinase. This covalent modification permanently inactivates the enzyme, blocking its downstream signaling.
Q2: What is the expected outcome of this compound treatment in sensitive cancer cells?
In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. Mechanistically, you should observe a significant reduction in the phosphorylation of the direct JNK substrate, c-Jun, at Ser63 and Ser73.
Q3: My cancer cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors, broadly categorized as on-target alterations and off-target effects. These include:
-
On-target mutations: A primary mechanism of resistance to covalent inhibitors is the mutation of the target cysteine residue.
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the JNK pathway by upregulating parallel survival pathways.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Experimental issues: Incorrect drug concentration, improper cell handling, or issues with assay procedures can also lead to apparent resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound.
Problem 1: No or low reduction in cell viability upon this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Incorrect Cell Seeding Density | Optimize cell seeding density for your viability assay. High cell density can mask the cytotoxic effects of the inhibitor. |
| Assay-Specific Issues (e.g., MTT, SRB) | Ensure that the chosen viability assay is compatible with your cell line and experimental conditions. Refer to the detailed protocol for the Cell Viability Assay. |
| Intrinsic or Acquired Resistance | If the above are ruled out, the cells may have intrinsic or acquired resistance. Proceed to the troubleshooting steps for investigating resistance mechanisms. |
Problem 2: No decrease in c-Jun phosphorylation after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Ineffective this compound Concentration | Confirm the concentration and bioactivity of your this compound stock. Use a concentration known to be effective from the literature or your own dose-response experiments (typically in the sub-micromolar to low micromolar range for cellular assays). |
| Insufficient Treatment Duration | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of c-Jun phosphorylation. |
| Mutation in the JNK Cysteine Binding Site | Sequence the JNK1/2 genes in your cells to check for mutations at the Cys116 residue. A Cys116Ser mutation is a known mechanism of resistance to covalent JNK inhibitors. |
| Technical Issues with Western Blot | Ensure proper protein extraction, gel electrophoresis, transfer, and antibody incubation. Use appropriate positive and negative controls. Refer to the detailed Western Blotting Protocol. |
Problem 3: Initial response to this compound followed by relapse (acquired resistance).
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Selection of Pre-existing Resistant Clones | This is a common mechanism of acquired resistance. The initial treatment eliminates sensitive cells, allowing a small population of resistant cells to proliferate. |
| Development of On-Target Mutations | As with intrinsic resistance, sequence the JNK genes in the resistant cell population to identify acquired mutations in the Cys116 residue. |
| Activation of Bypass Signaling Pathways | Investigate the activation status of key survival pathways such as PI3K/Akt, ERK/MAPK, and STAT3 in the resistant cells compared to the parental sensitive cells using Western blotting. |
Quantitative Data Summary
The following tables provide representative IC50 values for JNK inhibitors. Note that specific IC50 values for this compound may vary depending on the cell line and experimental conditions. The data for the similar covalent inhibitor, JNK-IN-8, is provided as a reference.
Table 1: In Vitro Kinase Inhibitory Activity of JNK-IN-8
| Kinase | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Table 2: Cellular Activity of JNK-IN-8
| Assay | Cell Line | IC50 |
| c-Jun Phosphorylation | A375 | ~300 - 500 nM |
Table 3: Hypothetical IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | JNK Genotype | This compound IC50 (µM) (Hypothetical) |
| Parental Cancer Cell Line | JNK1/2 WT | 0.5 |
| Resistant Cancer Cell Line | JNK1 Cys116Ser | > 10 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-c-Jun
This protocol is to assess the inhibition of JNK activity in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-JNK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different durations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on JNK enzymatic activity.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
JNK substrate (e.g., GST-c-Jun)
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, the JNK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Mechanisms of Resistance to this compound
Caption: Key mechanisms of resistance to the JNK inhibitor this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for characterizing resistance to this compound.
Validation & Comparative
A Comparative Guide to JNK Inhibitors: JNK-IN-8 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective covalent c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other widely used JNK inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK signaling pathway plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[3][4] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive therapeutic target.[5]
JNK inhibitors are valuable tools for dissecting the physiological and pathological roles of the JNK signaling pathway. These inhibitors can be broadly categorized into reversible and irreversible (covalent) inhibitors, each with distinct mechanisms of action and characteristics. This guide focuses on comparing the irreversible inhibitor JNK-IN-8 with the well-established reversible inhibitors SP600125 and AS601245.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by various stress signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, which then regulates the expression of genes involved in various cellular responses.
Figure 1: Simplified JNK Signaling Pathway.
Comparison of JNK Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how much of the inhibitor is required to produce an effect) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). The following tables summarize the biochemical and cellular potency of JNK-IN-8 in comparison to SP600125 and AS601245.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| JNK-IN-8 | 8.9 | 4.3 | 1.1 | Covalent (Irreversible) |
| SP600125 | 40 | 40 | 90 | Reversible |
| AS601245 | 1500 | 1500 | 1500 | Reversible |
Cellular Potency (EC50)
The half-maximal effective concentration (EC50) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it measures the inhibition of c-Jun phosphorylation in cells.
| Inhibitor | Cellular EC50 (nM) for c-Jun Phosphorylation (HeLa cells) |
| JNK-IN-8 | ~100 |
| SP600125 | 5000 |
| AS601245 | >10000 |
Note: The data for JNK-IN-8 is representative of the potent covalent inhibitors from the series described in the cited literature.
Experimental Methodologies
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JNK.
Objective: To determine the IC50 value of a JNK inhibitor.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., GST-c-Jun fusion protein)
-
Test inhibitor (e.g., JNK-IN-8)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for In Vitro JNK Kinase Assay.
Cellular c-Jun Phosphorylation Assay
This assay measures the ability of an inhibitor to block JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
Objective: To determine the EC50 value of a JNK inhibitor in cells.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Test inhibitor (e.g., JNK-IN-8)
-
Stimulant to activate the JNK pathway (e.g., UV irradiation, anisomycin)
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.6, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, 5 mM NaF, with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells to activate the JNK pathway (e.g., treat with anisomycin or expose to UV radiation).
-
Lyse the cells using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total c-Jun or β-actin).
-
Calculate EC50 values by plotting the percentage of inhibition of c-Jun phosphorylation against the logarithm of the inhibitor concentration.
Figure 3: Workflow for Cellular c-Jun Phosphorylation Assay.
Conclusion
The data presented in this guide highlights the significant differences in potency and mechanism of action between the covalent inhibitor JNK-IN-8 and the reversible inhibitors SP600125 and AS601245. JNK-IN-8 demonstrates substantially higher potency in both biochemical and cellular assays, which can be attributed to its irreversible binding to a conserved cysteine residue in the ATP-binding pocket of JNK. This covalent modification leads to a more sustained inhibition of JNK activity.
For researchers seeking a highly potent and long-lasting inhibition of JNK signaling, a covalent inhibitor like JNK-IN-8 is a superior choice. However, the irreversible nature of these inhibitors should be considered in experimental design. For studies where a reversible inhibition of JNK is desired, SP600125 remains a widely used, albeit less potent, option. The choice of inhibitor will ultimately depend on the specific experimental goals and the desired pharmacological profile.
References
- 1. promega.com [promega.com]
- 2. Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Inhibitors: JNK-IN-8 and SP600125
For researchers in cellular biology, signal transduction, and drug discovery, the c-Jun N-terminal kinases (JNKs) represent a critical signaling node in pathways governing inflammation, apoptosis, and cell proliferation. The use of small molecule inhibitors is integral to dissecting JNK's multifaceted roles. This guide provides a detailed comparison of two prominent JNK inhibitors: the irreversible covalent inhibitor JNK-IN-8 and the reversible ATP-competitive inhibitor SP600125.
Performance and Specificity: A Head-to-Head Comparison
JNK-IN-8 and SP600125 exhibit distinct biochemical properties, mechanisms of action, and selectivity profiles. JNK-IN-8 is a highly potent and selective irreversible inhibitor, while SP600125 is a widely used, though less specific, reversible inhibitor.
Biochemical and Cellular Potency
The following table summarizes the key quantitative data for JNK-IN-8 and SP600125, highlighting their potency against JNK isoforms and in cellular assays.
| Parameter | JNK-IN-8 | SP600125 |
| Mechanism of Action | Irreversible, covalent | Reversible, ATP-competitive[1][2] |
| Binding Site | Covalent modification of a conserved cysteine residue near the ATP-binding site[3] | ATP-binding pocket[1][2] |
| IC50 (JNK1) | 4.7 nM | 40 nM |
| IC50 (JNK2) | 18.7 nM | 40 nM |
| IC50 (JNK3) | 1 nM | 90 nM |
| Ki (JNK2) | Not applicable (irreversible) | 0.19 µM |
| Cellular EC50 (c-Jun phosphorylation) | 338 nM (A375 cells) | 5-10 µM (Jurkat T cells) |
Selectivity and Off-Target Effects
A critical consideration for any kinase inhibitor is its selectivity. While both inhibitors target JNKs, their off-target profiles differ significantly.
JNK-IN-8 demonstrates high selectivity for JNK kinases. Kinase profiling against a broad panel of kinases revealed that JNK-IN-8 specifically binds to JNK1, JNK2, and JNK3 with minimal off-target interactions. However, some studies suggest that at higher concentrations, JNK-IN-8 may have off-target effects, including the inhibition of mTOR signaling.
SP600125 , on the other hand, is known to have a broader range of off-target effects. While it exhibits selectivity over some MAP kinases like ERK1 and p38, it has been shown to inhibit other kinases with similar or greater potency than JNK, including members of the CDK, CK1, and PHK families. Furthermore, SP600125 has been reported to inhibit PI3K in an isoform-selective manner.
Experimental Methodologies
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on JNK enzymatic activity.
Materials:
-
Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
ATP solution
-
Test inhibitors (JNK-IN-8, SP600125) dissolved in DMSO
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, JNK substrate, and kinase assay buffer.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Test inhibitors (JNK-IN-8, SP600125) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of the test inhibitor or DMSO for a specified time.
-
Stimulate the cells with a JNK pathway activator for a defined period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to normalize the data.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: The JNK signaling cascade.
Caption: Workflow for inhibitor comparison.
References
JNK Inhibitor Selectivity: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of prominent c-Jun N-terminal kinase (JNK) inhibitors. This guide provides a comparative analysis of their potency against JNK isoforms 1, 2, and 3, supported by experimental data and protocols.
Comparative Selectivity of JNK Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of several widely used and recently developed JNK inhibitors against the three JNK isoforms. This data allows for a direct comparison of their selectivity profiles.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile | Reference |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | Pan-JNK inhibitor, with a preference for JNK3.[4] | |
| YL5084 | k_inact/K_I = 335 M⁻¹s⁻¹ | k_inact/K_I = 7166 M⁻¹s⁻¹ | 84 ± 10 | Selective for JNK2 over JNK1. | |
| CC-930 | 61 | 7 | 6 | Potent inhibitor of JNK2 and JNK3. | |
| FMU200 | Residual activity at 0.1µM: 84% | Residual activity at 0.1µM: 27% | Residual activity at 0.1µM: 20% | Highly selective for JNK3. | |
| Compound A1 | >10,000 | 898 | 9 | Highly selective for JNK3. | |
| SP600125 | 40-90 | 40-90 | 40-90 | Pan-JNK inhibitor. |
JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stresses and inflammatory cytokines. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs phosphorylate a range of substrate proteins, including transcription factors like c-Jun, leading to changes in gene expression and cellular responses.
Figure 1. Simplified JNK signaling pathway.
Experimental Protocols: Biochemical Kinase Assay for Inhibitor Selectivity
The determination of IC50 values to assess inhibitor potency and selectivity is typically performed using in vitro biochemical kinase assays. A common method is the radiometric filter binding assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
JNK substrate (e.g., GST-c-Jun (1-79)).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Test inhibitor (e.g., JNK-IN-8) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase assay buffer to each well of a 96-well plate.
-
Add the JNK substrate (e.g., GST-c-Jun) to a final concentration of 0.2 mg/mL.
-
Add the diluted test inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the respective JNK enzyme (JNK1, JNK2, or JNK3) to each well to initiate the pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Add [γ-³²P]ATP (or [γ-³³P]ATP) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Substrate Capture:
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each JNK isoform.
-
This comparative guide highlights the diverse selectivity profiles of various JNK inhibitors, providing a valuable resource for researchers aiming to dissect the isoform-specific roles of JNKs in health and disease. The provided experimental protocol offers a foundational method for independently verifying inhibitor potency and selectivity in a laboratory setting.
References
Validating JNK-IN-20 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of JNK-IN-20, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. We will objectively compare its performance with another widely used JNK inhibitor, SP600125, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
Introduction to JNK and this compound
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as cytokines, ultraviolet irradiation, and heat shock.[1] The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[2] Dysregulation of this pathway is associated with numerous diseases, making JNK a critical therapeutic target.
This compound is a member of a series of potent, selective, and irreversible JNK inhibitors that covalently bind to a conserved cysteine residue in the ATP-binding pocket of JNK. This covalent modification leads to prolonged and robust inhibition of JNK activity in cells. This guide will focus on methods to confirm that this compound is indeed binding to and inhibiting JNK within a cellular context.
Comparison of JNK Inhibitors: this compound vs. SP600125
To provide a framework for evaluating this compound, we compare it with SP600125, a well-characterized, reversible, ATP-competitive JNK inhibitor. While direct head-to-head comparative data for this compound across multiple target engagement platforms is limited in publicly available literature, we can infer its performance based on the extensively characterized and structurally similar covalent inhibitor, JNK-IN-8.
| Feature | This compound (inferred from JNK-IN-8 data) | SP600125 |
| Mechanism of Action | Irreversible (covalent) | Reversible (ATP-competitive) |
| Cellular Potency (inhibition of c-Jun phosphorylation) | IC50: ~30 - 100 nM[3] | IC50: ~5 - 10 µM[4] |
| Selectivity | High for JNK isoforms[3] | Pan-JNK inhibitor with some off-target effects |
| Suitability for Target Engagement Assays | ||
| - Cellular Thermal Shift Assay (CETSA) | Expected to show significant thermal stabilization | Expected to show thermal stabilization |
| - NanoBRET™ Target Engagement Assay | Amenable, would require a specific tracer | Amenable, would require a specific tracer |
| - In-Cell Western | Effective for measuring downstream inhibition (p-c-Jun) | Effective for measuring downstream inhibition (p-c-Jun) |
Note: The cellular potency data for JNK-IN-8 and SP600125 are derived from different studies and should be considered as indicative rather than a direct head-to-head comparison.
Experimental Methodologies for Target Engagement Validation
Validating that a compound engages its intended target within the complex environment of a living cell is a critical step in drug discovery. Below are detailed protocols for three widely used methods to assess the cellular target engagement of JNK inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: JNK CETSA
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or A375) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or SP600125 (and a vehicle control) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for JNK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for JNK at each temperature.
-
Plot the percentage of soluble JNK relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.
Experimental Protocol: JNK NanoBRET™ Assay
-
Cell Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-JNK fusion protein and a transfection carrier DNA.
-
Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (this compound or SP600125).
-
Add the NanoBRET™ tracer specific for JNK to the cells, followed by the addition of the test compound dilutions.
-
Incubate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
In-Cell Western (ICW) Assay
An In-Cell Western is an immunofluorescence-based assay performed in a microplate format that can be used to quantify the inhibition of downstream signaling events as a surrogate for target engagement. For JNK, this typically involves measuring the phosphorylation of its direct substrate, c-Jun.
Experimental Protocol: JNK In-Cell Western for p-c-Jun
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for 1-2 hours.
-
Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 µg/mL), for 30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer for 1.5 hours.
-
Incubate the cells with a primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.
-
Wash the cells and incubate with an IRDye®-conjugated secondary antibody for 1 hour.
-
For normalization, a second primary antibody against a total protein (e.g., total JNK or a housekeeping protein) can be co-incubated, followed by a secondary antibody with a different colored IRDye®.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for phospho-c-Jun and the normalization protein.
-
Normalize the phospho-c-Jun signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 for the inhibition of c-Jun phosphorylation.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the JNK signaling pathway and a general workflow for validating target engagement.
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for validating JNK inhibitor target engagement.
References
JNK-IN-20 Versus Genetic Knockdown of JNK: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway: the pharmacological inhibitor JNK-IN-20 and genetic knockdown techniques including siRNA, shRNA, and CRISPR. This document aims to equip researchers with the necessary information to select the most appropriate method for their experimental needs by presenting objective performance comparisons, supporting experimental data, and detailed protocols.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible or irreversible binding to the JNK protein, inhibiting its kinase activity. | Reduction or complete elimination of JNK protein expression through mRNA degradation or gene editing. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requiring time for transfection/transduction and subsequent reduction of mRNA and protein levels (24-72 hours or longer for stable lines). |
| Duration of Effect | Transient, dependent on the inhibitor's half-life and cellular metabolism. Requires continuous presence for sustained inhibition. | Can be transient (siRNA) or stable and long-term (shRNA, CRISPR), allowing for studies of chronic JNK inhibition. |
| Specificity | Potential for off-target effects on other kinases, although newer inhibitors like JNK-IN-8 (a close analog of this compound) show high selectivity.[1] Off-target effects of some JNK inhibitors have been reported to induce cellular responses independent of JNK inhibition.[2] | Generally high specificity for the target JNK isoform(s). However, off-target effects of siRNAs can occur.[3] |
| Ease of Use | Relatively simple to apply to cell cultures by adding to the media. | Technically more complex, requiring transfection or transduction procedures and validation of knockdown/knockout efficiency. |
| Control | Dose-dependent control over the degree of inhibition. | Level of knockdown can be titrated to some extent with siRNA concentration, but complete knockout with CRISPR is an all-or-nothing event at the cellular level. |
| Applications | Acute studies, validation of JNK's role in rapid cellular processes, and preclinical drug efficacy studies. | Long-term studies, investigation of developmental roles, and creation of stable model systems with defined JNK expression levels. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies to provide an indirect comparison of the efficacy of JNK inhibitors and genetic knockdown on key cellular outcomes. It is important to note that these data are compiled from different studies and experimental systems, and direct head-to-head comparisons may yield different results.
Table 1: Effect on Cell Viability and Apoptosis
| Method | Cell Line | Treatment/Target | Outcome Measure | Result | Reference |
| JNK Inhibitor | PTX-resistant MCF-7 (Breast Cancer) | JNK-IN-8 (10 µM) | Cell Viability (MTT) | ~39% decrease in cell viability.[1] | [1] |
| siRNA | PC-3 (Prostate Cancer) | JNK-1 siRNA | Cell Viability (MTT) | 9.3% decrease at 24h, 33.7% at 48h, 59.3% at 96h. | |
| siRNA | H1299, H358, H1650 (NSCLC) | JNK siRNA + Y15 (FAK inhibitor) | Cytotoxicity | JNK knockdown significantly attenuated Y15-induced cytotoxicity. | |
| JNK Inhibitor | OEC-M1 (Head and Neck Cancer) | Paclitaxel + SP600125 (20 µM) | Apoptosis (Sub-G1) | Inhibition of paclitaxel-induced apoptosis. | |
| siRNA | PC-3 (Prostate Cancer) | JNK-1 siRNA | Apoptosis | 26% apoptotic rate after 5 days. |
Table 2: Effect on Downstream Signaling (c-Jun Phosphorylation)
| Method | Cell Line | Treatment/Target | Outcome Measure | Result | Reference |
| JNK Inhibitor | HEK-AP1 | SP600125 (20 µM) | p-c-Jun (Ser73 & Ser63) | Decreased phosphorylation of c-Jun. | |
| shRNA | A875 (Melanoma) | c-FLIPL shRNA + TNF-α | p-JNK | Increased JNK phosphorylation. | |
| CRISPR | H1 (hESC) | MKK7 Knockout | p-JNK, p-JUN | Greatly reduced JNK phosphorylation and undetectable JUN phosphorylation. |
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway
The JNK signaling cascade is a crucial stress-activated pathway. It is typically initiated by extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K, typically MKK4 or MKK7). Activated MKKs, in turn, phosphorylate and activate JNK. Active JNK can then translocate to the nucleus to phosphorylate transcription factors like c-Jun, or act on cytoplasmic targets, influencing a wide range of cellular processes including apoptosis, inflammation, and cell proliferation.
Caption: The JNK signaling pathway is a tiered kinase cascade activated by various stimuli.
Experimental Workflow: Comparing this compound and Genetic Knockdown
The following diagram outlines a typical experimental workflow for comparing the efficacy of a pharmacological inhibitor like this compound with genetic knockdown methods.
Caption: A workflow for comparing pharmacological and genetic JNK inhibition.
Experimental Protocols
Pharmacological Inhibition with this compound
This compound is a potent and selective irreversible inhibitor of JNK. The following is a general protocol for its use in cell culture.
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
Selected cell line
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) depending on the assay.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of apoptosis, cell viability, or protein phosphorylation as required.
Genetic Knockdown of JNK
1. siRNA-mediated Knockdown (Transient)
Materials:
-
JNK-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Selected cell line
Procedure:
-
Cell Seeding: Seed cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Preparation of siRNA-lipid complexes:
-
Dilute siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium (as per the transfection reagent's protocol).
-
Incubation: Incubate cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation and Functional Assays: Harvest cells to validate knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels). Proceed with functional assays.
2. shRNA-mediated Knockdown (Stable)
Materials:
-
Lentiviral or retroviral vector expressing JNK-specific shRNA and a non-targeting control shRNA
-
Packaging plasmids
-
HEK293T cells (for virus production)
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic to select for successfully transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cells and validate JNK knockdown by qPCR and Western blot.
3. CRISPR/Cas9-mediated Knockout (Permanent)
Materials:
-
Cas9 expression vector
-
gRNA expression vector targeting JNK
-
Transfection reagent or electroporation system
-
Target cell line
-
Single-cell cloning supplies (e.g., 96-well plates)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to an early exon of the JNK gene into a suitable vector.
-
Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9 and gRNA expression vectors.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones and screen for JNK knockout by genomic DNA sequencing to identify insertions or deletions (indels) that cause a frameshift mutation.
-
Validation: Confirm the absence of JNK protein expression in knockout clones by Western blot.
Conclusion
The choice between the pharmacological inhibitor this compound and genetic knockdown of JNK depends heavily on the specific research question and experimental design.
-
This compound offers a rapid, dose-dependent, and technically straightforward method for inhibiting JNK activity, making it ideal for acute studies and initial target validation. However, the potential for off-target effects necessitates careful validation and interpretation of results.
-
Genetic knockdown methods provide a highly specific and, in the case of shRNA and CRISPR, a long-term solution for studying the effects of JNK loss-of-function. While technically more demanding, these approaches are invaluable for chronic studies and for definitively attributing a phenotype to the loss of JNK.
For a comprehensive understanding of JNK's role in a biological process, a combinatorial approach is often the most rigorous. Initial findings with a specific inhibitor like this compound can be validated and further explored using genetic knockdown techniques to ensure the observed effects are truly on-target and to investigate the consequences of long-term JNK inhibition.
References
A Comparative Guide to the Cross-Validation of JNK-IN-20 and Other JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-20, with other commonly used JNK inhibitors. The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for evaluating and selecting the appropriate tools for JNK signaling research.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as apoptosis, inflammation, and stress responses.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[1] A range of small molecule inhibitors have been developed to probe JNK function and for potential therapeutic applications. These inhibitors can be broadly categorized as ATP-competitive, substrate-competitive, or covalent inhibitors. This guide focuses on the cross-validation of this compound, a covalent inhibitor, with other notable JNK inhibitors.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. Various stress stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK4 and MKK7. These MAP2Ks then dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to JNK activation. Activated JNKs then phosphorylate a variety of substrate proteins, including the transcription factor c-Jun, which modulates gene expression.
Comparative Inhibitor Data
The following tables summarize the biochemical potency and cellular activity of this compound and other selected JNK inhibitors. The data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Biochemical Potency of JNK Inhibitors (IC50/Ki in nM)
| Inhibitor | Type | JNK1 | JNK2 | JNK3 | Reference(s) |
| This compound | Covalent | - | - | - | Data not readily available in searched literature. |
| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1.0 | [2] |
| SP600125 | ATP-Competitive | 40 | 40 | 90 | [3] |
| AS601245 | ATP-Competitive | 150 | 220 | 70 | [3] |
| BI-78D3 | Substrate-Competitive | 280 (IC50), 200 (Ki) | - | - | |
| CC-401 | ATP-Competitive | - | - | - | Data not readily available in searched literature. |
Table 2: Cellular Activity of JNK Inhibitors (EC50 in µM)
| Inhibitor | Assay | Cell Line | EC50 (µM) | Reference(s) |
| JNK-IN-8 | c-Jun Phosphorylation | A375 | 0.338 | |
| SP600125 | c-Jun Phosphorylation | THP-1 | 5-10 | |
| AS601245 | IL-2 Production | Jurkat | ~5 | Data not readily available in searched literature. |
| BI-78D3 | c-Jun Phosphorylation | HeLa | 12.4 | |
| CC-401 | - | - | - | Data not readily available in searched literature. |
Experimental Protocols for Inhibitor Validation
Accurate cross-validation of inhibitor performance relies on robust and standardized experimental protocols. Below are generalized methodologies for key assays used in the characterization of JNK inhibitors.
Biochemical Kinase Activity Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified JNK isoforms.
1. Z'-LYTE™ Kinase Assay (Representative Protocol)
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Materials: Recombinant JNK enzyme, Z'-LYTE™ peptide substrate, ATP, test inhibitor, development reagent.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the JNK enzyme, peptide substrate, and ATP with the test inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
Add the development reagent, which selectively cleaves the unphosphorylated peptide.
-
Measure the FRET signal on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. LanthaScreen™ TR-FRET Kinase Assay (Representative Protocol)
This time-resolved FRET (TR-FRET) assay measures the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.
-
Materials: Recombinant JNK enzyme, fluorescein-labeled substrate (e.g., c-Jun), ATP, test inhibitor, terbium-labeled anti-phospho-substrate antibody, EDTA.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the JNK enzyme, substrate, and ATP with the test inhibitor.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
Incubate to allow antibody-substrate binding.
-
Measure the TR-FRET signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assays
Cellular assays are crucial for determining the efficacy and selectivity of an inhibitor in a more physiologically relevant context.
1. Western Blotting for Phospho-c-Jun
This method directly measures the inhibition of JNK activity in cells by quantifying the phosphorylation of its downstream target, c-Jun.
-
Materials: Cell line of interest, cell lysis buffer, primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun), secondary antibody, Western blotting reagents and equipment.
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations.
-
Stimulate the JNK pathway (e.g., with anisomycin or UV).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to determine the ratio of phosphorylated to total c-Jun.
-
2. KiNativ™ Cellular Kinase Profiling
KiNativ™ is an activity-based proteomic profiling method that measures the engagement of an inhibitor with its target kinase in a cellular lysate.
-
Materials: Cell lysate, ATP- or ADP-biotin probe, test inhibitor, streptavidin beads, mass spectrometry equipment.
-
Procedure:
-
Treat cell lysate with the test inhibitor.
-
Add the ATP/ADP-biotin probe, which covalently labels the active site of kinases.
-
Digest the proteome and enrich for biotinylated peptides using streptavidin beads.
-
Analyze the enriched peptides by mass spectrometry to identify and quantify the kinases that were not blocked by the inhibitor.
-
Determine the inhibitor's selectivity profile across the kinome.
-
Cross-Validation Workflow and Method Comparison
A systematic workflow is essential for the comprehensive validation of a kinase inhibitor. This typically involves a tiered approach, starting with biochemical assays and progressing to cellular and in vivo studies.
Different validation methods provide distinct advantages and have inherent limitations. The choice of methods should be guided by the specific research question.
Conclusion
The cross-validation of JNK inhibitors is a multifaceted process that requires a combination of biochemical, cellular, and in some cases, in vivo experimental approaches. This compound, as a covalent inhibitor, offers a distinct mechanism of action compared to ATP-competitive and substrate-competitive inhibitors. While comprehensive, directly comparable quantitative data for this compound against a wide panel of other JNK inhibitors is still emerging in the public domain, the methodologies and comparative data presented in this guide provide a framework for its objective evaluation. Researchers should carefully consider the strengths and limitations of each validation method to select the most appropriate strategy for their specific research goals. The continued development and thorough characterization of selective JNK inhibitors will be crucial for advancing our understanding of JNK signaling in health and disease.
References
JNK Inhibitors: A Comparative Analysis of Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity profiles of prominent c-Jun N-terminal kinase (JNK) inhibitors. Understanding the selectivity of these compounds is critical for interpreting experimental results and for the development of targeted therapeutics. This document focuses on two well-characterized inhibitors, JNK-IN-8 and SP600125 , with a notice on the emerging inhibitor, JNK-IN-20 .
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in a variety of cellular processes such as inflammation, apoptosis, and cell differentiation.[1] Dysregulation of JNK signaling is associated with numerous diseases, including neurodegenerative disorders, inflammatory diseases, and cancer, making JNK an attractive target for therapeutic intervention.
The development of potent and selective JNK inhibitors is a significant area of research. However, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding site across the human kinome. Off-target effects of kinase inhibitors can lead to unforeseen cellular responses and potential toxicity. Therefore, rigorous specificity profiling is essential.
Comparative Kinase Specificity
The following tables summarize the inhibitory activity of JNK-IN-8 and SP600125 against JNK isoforms and a selection of off-target kinases. JNK-IN-8 is a covalent inhibitor, while SP600125 is an ATP-competitive, reversible inhibitor.
This compound: While this compound is a known JNK inhibitor, comprehensive public data on its kinase selectivity profile is not currently available.[1] Therefore, a direct quantitative comparison is not included in this guide.
Table 1: Potency Against JNK Isoforms
| Inhibitor | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) |
| JNK-IN-8 | 4.7 nM | 18.7 nM | 1.0 nM |
| SP600125 | 40 nM | 40 nM | 90 nM |
Data for JNK-IN-8 sourced from Selleck Chemicals and for SP600125 from Selleck Chemicals.
Table 2: Off-Target Kinase Profile of JNK-IN-8
JNK-IN-8 has been profiled against a large panel of kinases and demonstrates high selectivity for JNK isoforms. While it is a highly selective tool compound, some minor off-target activities have been noted at higher concentrations.
| Off-Target Kinase | IC50 / Binding Affinity |
| MNK2 | ~200-500 nM |
| FMS | ~200-500 nM |
Data sourced from the Chemical Probes Portal.[2]
Table 3: Off-Target Kinase Profile of SP600125
SP600125, an earlier generation JNK inhibitor, exhibits broader off-target activity compared to JNK-IN-8.
| Off-Target Kinase | Selectivity vs. JNK |
| MKK4 | >10-fold |
| MKK3, MKK6, PKB, PKCα | >25-fold |
| ERK2, p38, Chk1, EGFR | >100-fold |
Data sourced from Selleck Chemicals.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine kinase inhibitor specificity.
KinomeScan™ Specificity Profiling
The KinomeScan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase-Ligand Interaction: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Binding Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Capture and Quantification: The kinase-ligand complexes are captured on a solid support. The amount of captured kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.[3]
Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores (a donor and an acceptor) that create a FRET pair. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. Cleavage of the non-phosphorylated peptide separates the fluorophores, disrupting FRET.
Methodology:
-
Kinase Reaction: The kinase, ATP, and the FRET-labeled peptide substrate are incubated with the test inhibitor.
-
Development Reaction: A development reagent containing a site-specific protease is added. The protease cleaves only the non-phosphorylated peptides.
-
FRET Measurement: The fluorescence is measured. A high FRET signal (low cleavage) indicates high kinase activity (or low inhibitor potency), while a low FRET signal (high cleavage) indicates low kinase activity (or high inhibitor potency).
-
Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling cascade. Stress signals lead to the activation of upstream MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate the MAP kinase kinases (MAP2Ks) MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.
Caption: A simplified diagram of the JNK signaling pathway.
Conclusion
The choice of a JNK inhibitor for research or therapeutic development requires careful consideration of its specificity profile. JNK-IN-8 stands out as a highly potent and selective covalent inhibitor, making it a valuable tool for specifically probing JNK function. SP600125, while historically significant, exhibits broader kinase activity that should be taken into account when interpreting experimental data. As more data becomes available for emerging inhibitors like this compound, the repertoire of tools to dissect the complexities of JNK signaling will continue to expand. Researchers are encouraged to consult comprehensive kinase profiling data when selecting an inhibitor for their specific application.
References
JNK-IN-8: A Comparative Guide to a Potent and Selective JNK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for reproducible research in JNK signaling.
The c-Jun N-terminal kinases (JNKs) are crucial mediators of cellular responses to stress signals, playing a significant role in apoptosis, inflammation, and neurodegenerative diseases. The development of specific inhibitors targeting JNKs is of high interest for both basic research and therapeutic applications. This guide focuses on JNK-IN-8, a potent and selective covalent inhibitor of JNKs, and provides a comparative analysis against other known JNK inhibitors. While the initial topic of interest was "JNK-IN-20," publicly available scientific literature predominantly features data on "JNK-IN-8," a well-characterized compound. It is plausible that "this compound" may be a lesser-known alias or a related compound. This guide will proceed with a detailed comparison centered on JNK-IN-8.
Performance Comparison of JNK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. The following tables summarize the in vitro biochemical potency (IC50) and cellular activity (EC50) of JNK-IN-8 and other widely used JNK inhibitors.
In Vitro Biochemical Potency (IC50, nM)
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action |
| JNK-IN-8 | 4.7[1][2] | 18.7[1][2] | 1.0[2] | Covalent, Irreversible |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive |
| CC-401 | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | Reversible, ATP-competitive |
| AS601245 | 150 | 220 | 70 | Reversible, ATP-competitive |
Cellular Activity: Inhibition of c-Jun Phosphorylation (EC50, nM)
| Inhibitor | HeLa Cells | A375 Cells |
| JNK-IN-8 | 486 | 338 |
| SP600125 | 5,000-10,000 | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the context of JNK inhibition and the methods to assess it, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols for Reproducibility
To ensure the reproducibility of experiments using JNK inhibitors, detailed and consistent protocols are essential. Below are methodologies for key experiments.
In Vitro JNK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JNK enzyme.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., GST-c-Jun).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
JNK inhibitor (e.g., JNK-IN-8) at various concentrations.
-
Phospho-c-Jun (Ser63 or Ser73) specific antibody.
-
96-well plates.
-
Plate reader for detection (e.g., luminescence or fluorescence).
Procedure:
-
Prepare serial dilutions of the JNK inhibitor in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, the JNK substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a method such as an ELISA with a phospho-specific antibody or a luminescence-based ATP detection assay.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Jun Phosphorylation Assay (Western Blot)
This assay measures the inhibition of JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa or A375).
-
Cell culture medium and supplements.
-
JNK pathway activator (e.g., anisomycin, UV radiation).
-
JNK inhibitor.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total-c-Jun.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the JNK pathway by treating with an activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun for normalization.
-
Quantify the band intensities and calculate the EC50 value for the inhibition of c-Jun phosphorylation.
Conclusion
JNK-IN-8 stands out as a highly potent and selective irreversible inhibitor of JNKs, offering advantages in sustained target engagement compared to reversible inhibitors like SP600125. Its superior biochemical potency and cellular activity make it a valuable tool for investigating the roles of JNK signaling. However, as with any inhibitor, careful experimental design and validation are crucial for obtaining reproducible and reliable results. The provided data and protocols serve as a guide for researchers to effectively utilize and compare JNK inhibitors in their studies.
References
JNK-IN-20 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-20, in combination with other therapeutic agents. Due to the limited availability of published data specifically for this compound, this guide leverages experimental data from its closely related analog, JNK-IN-8, to provide insights into its potential synergistic effects and mechanisms of action.
JNK signaling is a critical pathway in cellular stress responses, and its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. JNK inhibitors, such as this compound and JNK-IN-8, are being investigated for their potential to enhance the efficacy of existing cancer therapies by overcoming drug resistance and modulating the tumor microenvironment.
Performance in Combination with Chemotherapeutic and Targeted Agents
Preclinical studies have demonstrated that combining JNK inhibitors with standard-of-care chemotherapies and targeted agents can lead to enhanced anti-tumor activity. The following tables summarize key quantitative data from studies utilizing JNK-IN-8 in combination with other therapeutic agents.
In Vitro Efficacy: Cell Viability and Synergy
The combination of JNK-IN-8 with the chemotherapeutic agent paclitaxel has shown promising results in overcoming drug resistance in breast cancer cell lines.
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Synergy Score (CI) |
| MCF-7 (Paclitaxel-Resistant) | JNK-IN-8 | 10 µM | 61%[1] | Not Reported |
| Paclitaxel + JNK-IN-8 | 100 nM + 10 µM | ~60%[1] | Not Reported | |
| MDA-MB-231 (TNBC) | JNK-IN-8 + Lapatinib | Various | Synergistic Decrease[2] | < 1 (Synergistic) |
| HCC1569 (TNBC) | JNK-IN-8 + Lapatinib | Various | Synergistic Decrease[2] | < 1 (Synergistic) |
| MDA-MB-436 (TNBC) | JNK-IN-8 + Lapatinib | Various | Synergistic Decrease[2] | < 1 (Synergistic) |
Note: The study on MCF-7 cells did not report a quantitative synergy score, but the combination treatment showed a similar reduction in cell viability to the JNK inhibitor alone, suggesting a potential role in overcoming paclitaxel resistance. In the triple-negative breast cancer (TNBC) cell lines, the combination of JNK-IN-8 and lapatinib demonstrated a synergistic reduction in cell viability.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft models have further substantiated the potential of JNK inhibitor combination therapy.
| Cancer Type | Animal Model | Treatment | Dosage & Administration | Tumor Growth Inhibition |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | JNK-IN-8 + Lapatinib | Not specified | Significantly lengthened time to maximum tumor growth compared to single agents |
| Pancreatic Cancer | PDX and Cell Line Xenografts | JNK-IN-8 + FOLFOX | Not specified | Enhanced tumor growth inhibition |
Signaling Pathways and Mechanisms of Action
The synergistic effects of JNK inhibitors in combination therapies are attributed to their modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.
Combination with Paclitaxel in Paclitaxel-Resistant Breast Cancer:
In paclitaxel-resistant MCF-7 breast cancer cells, treatment with JNK-IN-8, alone or in combination with paclitaxel, has been shown to suppress the mesenchymal profile of these cells. This is achieved through the modulation of several signaling pathways:
-
PI3K/Akt Pathway: Inhibition of this pro-survival pathway.
-
MAPK Pathway: Suppression of p38 and SAPK/JNK activation.
-
Wnt Signaling: Downregulation of key components of this pathway, which is implicated in epithelial-to-mesenchymal transition (EMT) and drug resistance.
The following diagram illustrates the proposed mechanism of JNK-IN-8 in overcoming paclitaxel resistance.
Combination with FOLFOX in Pancreatic Cancer:
In pancreatic ductal adenocarcinoma (PDAC), the combination of JNK-IN-8 with the chemotherapy regimen FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) has shown synergistic effects. The proposed mechanism involves the inhibition of JNK-JUN signaling, which is activated as a resistance mechanism to FOLFOX.
The diagram below depicts the interplay between FOLFOX treatment and JNK-IN-8 intervention.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the study on JNK-IN-8 and paclitaxel in MCF-7 cells.
Objective: To determine the effect of JNK-IN-8, paclitaxel, and their combination on the viability of breast cancer cells.
Materials:
-
MCF-7 breast cancer cells (wild-type and paclitaxel-resistant)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Paclitaxel (PTX)
-
JNK-IN-8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 8 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of paclitaxel, JNK-IN-8, or their combination for 24 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow:
References
- 1. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking JNK Inhibitors: A Comparative Guide for Researchers
Introduction
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress stimuli, playing critical roles in apoptosis, inflammation, and cell differentiation.[1][2] Their involvement in various disease pathologies has made them a prime target for therapeutic intervention. This guide provides a comparative analysis of JNK inhibitors, designed for researchers, scientists, and drug development professionals. While the initial topic specified "JNK-IN-20," publicly available information on a molecule with this designation is not available. Therefore, this guide will focus on a comparative analysis of the potent and irreversible inhibitor JNK-IN-8 against the widely-used, reversible industry-standard inhibitor SP600125 .[3] This comparison will provide valuable insights into the performance and characteristics of different classes of JNK inhibitors.
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the biochemical and cellular activities of JNK-IN-8 and SP600125, offering a clear comparison of their potency and selectivity.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Key Features | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Irreversible, Covalent | Potent inhibitor of all JNK isoforms. | [3] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-Competitive | Broad-spectrum JNK inhibitor; may inhibit other kinases at higher concentrations. | [3] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize JNK inhibitors.
In Vitro JNK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of JNK.
Materials:
-
Recombinant JNK enzyme
-
JNK substrate (e.g., recombinant c-Jun)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled)
-
JNK inhibitor (e.g., JNK-IN-8, SP600125)
-
SDS-PAGE gels and buffers
-
Phospho-specific antibody for the substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant JNK enzyme, JNK substrate, and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the JNK inhibitor or a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody.
Cellular Assay: Inhibition of c-Jun Phosphorylation
This method assesses the inhibitor's ability to block JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
JNK-activating stimulus (e.g., anisomycin, UV radiation)
-
JNK inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for total JNK and phospho-c-Jun
Procedure:
-
Cell Treatment: Culture cells and treat with the JNK inhibitor at various concentrations for a specified time.
-
Stimulation: Stimulate the JNK pathway with an appropriate agonist.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-c-Jun and total JNK (as a loading control).
-
Analysis: Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
Visualizations
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling cascade, from upstream activating kinases to downstream transcription factors.
Caption: The JNK signaling pathway is a three-tiered kinase cascade.
Experimental Workflow for JNK Inhibitor Benchmarking
This diagram outlines a typical workflow for comparing the efficacy of different JNK inhibitors.
References
Safety Operating Guide
Safe Disposal of JNK Inhibitors: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of c-Jun N-terminal kinase (JNK) inhibitors, based on available safety data for similar compounds. This information is intended for researchers, scientists, and drug development professionals. It is crucial to always consult the specific Safety Data Sheet (SDS) for the exact compound in use, as disposal protocols can vary.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] All handling of the compound should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
II. Step-by-Step Disposal Procedure
The proper disposal of JNK inhibitors must be in accordance with local, state, and federal regulations.[1][3] The following is a general procedure for the disposal of small quantities of JNK inhibitors typically used in a research setting.
-
Initial Containment: Ensure the waste material is in a sealed, clearly labeled container. Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Waste Characterization: The waste must be characterized based on its chemical properties. JNK inhibitors are typically organic compounds. Refer to the compound's SDS for specific hazard classifications.
-
Contact EHS: Contact your institution's EHS office to schedule a pickup for hazardous chemical waste. Provide them with the name of the chemical, the quantity, and any other relevant information from the SDS.
-
Interim Storage: While awaiting pickup, store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
III. Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.
-
Reporting: Report the spill to your EHS office.
IV. Data Summary for JNK Inhibitor Disposal
The following table summarizes key information pertinent to the safe handling and disposal of JNK inhibitors, based on data for similar compounds. Note that specific quantitative data for disposal (e.g., neutralization concentrations) is not available and would be found in the specific SDS for the compound.
| Parameter | Information | Source |
| Chemical Name | JNK Inhibitor | Varies by specific compound |
| CAS Number | Varies by specific compound | Varies by specific compound |
| Molecular Formula | Varies by specific compound | Varies by specific compound |
| Physical Form | Typically a powder or solid | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C or -20°C | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | |
| First Aid: Skin Contact | Wash with plenty of soap and water | |
| First Aid: Eye Contact | Flush with plenty of water | |
| First Aid: Inhalation | Move to fresh air | |
| First Aid: Ingestion | Rinse mouth, do NOT induce vomiting | |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol | |
| Disposal Method | In accordance with local, state, and federal regulations |
V. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical waste and are informed by the safety data sheets of related JNK inhibitors. No specific experimental protocols for the disposal of "JNK-IN-20" were found. The primary "protocol" is to follow institutional and governmental regulations for hazardous waste disposal.
VI. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a JNK inhibitor.
Caption: Workflow for the safe disposal of JNK inhibitors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling JNK-IN-20
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of JNK-IN-20, a potent c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
This compound, also known as JNK-IN-8, is a powerful research compound that requires careful handling to avoid potential exposure and ensure experimental accuracy. The following procedures outline the necessary personal protective equipment (PPE) and operational steps for its safe use.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Body Protection: A standard laboratory coat is sufficient for low-volume handling. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.
Engineering Controls
To further minimize exposure, all handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet.
Physicochemical and Inhibitory Properties of this compound (JNK-IN-8)
Understanding the properties of this compound is crucial for its effective and safe use in experiments.
| Property | Value |
| Molecular Formula | C₂₉H₂₉N₇O₂ |
| Molecular Weight | 507.59 g/mol |
| CAS Number | 1410880-22-6 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Storage Temperature | 2-8°C |
| Target | IC₅₀ |
| JNK1 | 4.7 nM |
| JNK2 | 18.7 nM |
| JNK3 | 1 nM |
Experimental Workflow for this compound
The following diagram outlines a typical experimental workflow for utilizing this compound in a cell-based assay.
A typical experimental workflow for using this compound.
Detailed Experimental Protocol: Cell-Based c-Jun Phosphorylation Assay
This protocol provides a step-by-step guide for a common application of this compound: inhibiting c-Jun phosphorylation in a cell line.
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture your chosen cell line (e.g., HeLa, A375) in the appropriate growth medium until they reach the desired confluency.
-
Seed the cells into multi-well plates at a density suitable for your downstream assay.
-
-
Cell Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Stimulation (Optional):
-
If studying the inhibitory effect of this compound on stimulated JNK activity, add a known JNK activator (e.g., anisomycin, UV radiation) at the appropriate time point.
-
-
Incubation:
-
Incubate the cells for the predetermined time required for JNK activation and c-Jun phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun. A loading control (e.g., β-actin, GAPDH) should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for p-c-Jun and total c-Jun.
-
Normalize the p-c-Jun levels to total c-Jun and the loading control to determine the effect of this compound on c-Jun phosphorylation.
-
JNK Signaling Pathway
This compound exerts its effects by inhibiting the JNK signaling pathway, a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.
The JNK signaling pathway and the inhibitory action of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed hazardous waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves must be collected in a designated hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Procedure
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. This typically involves:
-
Ensuring all waste containers are securely sealed and properly labeled with the contents and associated hazards.
-
Contacting your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Never dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, paving the way for new discoveries in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
